Sodium dibutylnaphthalene-2-sulphonate
Description
Positioning within Anionic Surfactant Science and Technology
Sodium dibutylnaphthalene-2-sulphonate is a prominent member of the anionic surfactant class, which are surface-active agents that carry a negative charge on their hydrophilic head group when dissolved in water. greenagrochem.com In an aqueous solution, it dissociates into a sodium cation (Na⁺) and a dibutylnaphthalene sulfonate anion. polymerchem.org Its molecular structure, with the bulky hydrophobic portion composed of the naphthalene (B1677914) core and two butyl chains, and the highly water-soluble sulfonate group, dictates its function. ligninchina.comlignincorp.com
This compound is distinguished from other surfactants by a specific combination of properties. It demonstrates excellent wetting, dispersing, and emulsifying capabilities. ligninchina.comsaapedia.org Unlike some surfactants, it exhibits high stability in acidic and alkaline conditions, as well as in hard water containing calcium or magnesium ions. polymerchem.orgligninchina.comligninchina.com Compared to other anionic surfactants like sodium lauryl sulfate (B86663) (SLS), it produces less foam, which is advantageous in many industrial processes. greenagrochem.com The presence of the dibutyl groups enhances its wetting and emulsifying power compared to unsubstituted or lower-alkyl-chain naphthalene sulfonates. greenagrochem.comchemicalindustriessecrets.com
| Property | Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₃NaO₃S | ligninchina.comlignincorp.com |
| Molecular Weight | Approximately 342.43 g/mol | lignincorp.com |
| Appearance | Typically a beige solid (powder/granules) or a light yellow transparent liquid. | saapedia.orglignincorp.com |
| Solubility | Highly soluble in water; shows some solubility in organic solvents. | greenagrochem.comligninchina.comlignincorp.com |
| Surfactant Type | Anionic | ligninchina.comgreenagrochem.com |
| Key Functions | Wetting, dispersing, emulsifying, penetrating agent. | ligninchina.comchinalignin.com |
| Stability | Stable in acidic (pH > 2) and alkaline solutions, hard water, and thermally stable up to 200°C. | polymerchem.orgligninchina.com |
| Foaming | Produces moderate foam compared to lower molecular weight alkyl naphthalene sulfonates and less foam than surfactants like SLS. | greenagrochem.comligninchina.com |
Historical Development of Naphthalene Sulfonate Research
The foundation for compounds like this compound was laid with the development of polynaphthalene sulfonates (PNS) in the 1930s by IG Farben in Germany. hardtchemical.com These early synthetic surfactants, derived from fossil raw materials, were initially applied as dye dispersants in the textile industry and as essential components in the leather tanning process. hardtchemical.comfrontiersin.org
During World War II, research into naphthalene sulfonates intensified, particularly with their application as secondary emulsifiers in the production of synthetic rubber. hardtchemical.com Following the war, the applications for PNS expanded. A significant development occurred in the concrete industry, where they were adopted as superplasticizers, or high-range water reducers, to improve the workability and strength of concrete mixtures. hardtchemical.comwikipedia.org The synthesis process generally involves the sulfonation of naphthalene followed by condensation with formaldehyde (B43269), a process that has been refined over the decades to control properties like molecular weight and performance. hardtchemical.comgoogle.com The alkylation of the naphthalene ring, as seen in this compound, represents a further evolution, allowing for tailored surfactant properties. chemicalindustriessecrets.com
Contemporary Research Paradigms and Unaddressed Challenges
Current research on naphthalene sulfonates continues to explore new frontiers while addressing existing limitations. One area of investigation involves the synthesis of novel naphthalene-based surface-active ionic liquids. frontiersin.org This research aims to overcome issues like the low water solubility of some traditional naphthalene sulfonates by pairing a naphthalene sulfonate anion with organic cations, resulting in compounds with high thermal stability and enhanced surfactant properties. frontiersin.org
Despite their wide utility, naphthalene sulfonates face several challenges. A primary concern is their environmental profile. lignincorp.com While classified as biodegradable, the naphthalene core may degrade more slowly than the aliphatic chains of other surfactant types, leading to concerns about persistence in the environment. ligninchina.comlignincorp.com The aquatic toxicity of sulfonated aromatic compounds at high concentrations is also a subject of study. lignincorp.comnih.gov
Another challenge is performance competition from newer classes of surfactants. For instance, in high-performance concrete applications, polycarboxylate ethers can offer superior slump retention compared to naphthalene-based superplasticizers. polymerchem.org Research is also focused on the thermal stability of naphthalene sulfonates, particularly for applications in high-temperature environments like geothermal reservoirs, where they are used as tracers. wgtn.ac.nz Studies show that at temperatures above 300°C, these compounds can break down, which has implications for the interpretation of field data. wgtn.ac.nz
Interdisciplinary Significance of this compound in Advanced Systems
The unique properties of this compound have established its importance across a diverse range of disciplines and advanced systems. Its function as a powerful emulsifier, dispersant, and wetting agent makes it a critical component in numerous industrial formulations. ligninchina.com
In agriculture, it is used in pesticide and herbicide formulations, such as wettable powders (WP) and emulsifiable concentrates (EC). ligninchina.comgreenagrochem.com It acts as a dispersant to ensure the uniform distribution of active ingredients in water and as a wetting agent to improve spray coverage on plant surfaces. chinalignin.comgreenagrochem.com The textile industry utilizes it as a wetting and penetrating agent in dyeing and finishing processes to promote even dye uptake. ligninchina.comchinalignin.comgreenagrochem.com
In the manufacturing of paints and coatings, it serves as a dispersant for pigments and fillers, preventing settling and ensuring uniform color distribution. lignincorp.comchemicalindustriessecrets.com It is also employed in the production of industrial and institutional cleaners, where it helps to remove grease and oil from surfaces. ligninchina.comgreenagrochem.com Further applications are found in leather tanning, metalworking fluids, and as an emulsifier in the emulsion polymerization of rubber and latex. ligninchina.comchinalignin.comhardtchemical.com Its role as a plasticizer in concrete admixtures improves the workability and durability of the final product. polymerchem.orgchemicalindustriessecrets.com
| Industry/Field | Specific Application | Function | Source |
|---|---|---|---|
| Agriculture | Pesticide/Herbicide Formulations (WPs, SCs, ECs) | Dispersant, Wetting Agent | ligninchina.comchinalignin.comgreenagrochem.com |
| Textiles | Dyeing and Finishing | Wetting Agent, Penetrant, Dispersant | ligninchina.comligninchina.comchinalignin.com |
| Paints & Coatings | Pigment/Filler Dispersion | Dispersant | lignincorp.comchemicalindustriessecrets.com |
| Cleaning Products | Industrial & Household Cleaners, Degreasers | Emulsifier, Wetting Agent | ligninchina.comligninchina.comgreenagrochem.com |
| Construction | Concrete Admixtures | Plasticizer/Dispersant | polymerchem.orgchemicalindustriessecrets.com |
| Polymer & Rubber | Emulsion Polymerization, Latex Manufacturing | Emulsifier, Dispersing Agent | chinalignin.comhardtchemical.comgreenagrochem.com |
| Leather Tanning | Fatliquoring Process | Emulsifier, Softening Agent | ligninchina.comgreenagrochem.com |
| Metalworking | Lubricant and Coolant Emulsions | Emulsifier | ligninchina.com |
Structure
3D Structure of Parent
Properties
CAS No. |
93776-42-2 |
|---|---|
Molecular Formula |
C18H23NaO3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
sodium;1,3-dibutylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-3-5-9-15-13-14-10-7-8-12-16(14)17(11-6-4-2)18(15)22(19,20)21;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
NIEGNJJAHOXNPJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1S(=O)(=O)[O-])CCCC.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Sodium Dibutylnaphthalene 2 Sulphonate
Fundamental Alkylation and Sulfonation Techniques
The traditional approach to synthesizing sodium dibutylnaphthalene-2-sulphonate involves well-established reactions in organic chemistry, primarily Friedel-Crafts alkylation and electrophilic aromatic sulfonation.
The first stage of the synthesis is the alkylation of naphthalene (B1677914) with butanol. This reaction is a classic example of Friedel-Crafts alkylation, where an acid catalyst is employed to generate an electrophile from the alcohol. In the presence of a strong acid like sulfuric acid, butanol is protonated, followed by the loss of a water molecule to form a butyl carbocation. This carbocation then acts as the electrophile, attacking the electron-rich naphthalene ring system.
The reaction can proceed through a series of alkylations, leading to mono-, di-, and poly-butylated naphthalene derivatives. At elevated temperatures, secondary reactions such as dealkylation and the disproportionation or transalkylation of dibutylnaphthalene can also occur. researchgate.net The reaction system is complex, with the main pathways being alkylation, dealkylation, and potential oligomerization of the butyl groups. researchgate.net
Following alkylation, the dibutylnaphthalene intermediate is sulfonated. This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the naphthalene ring. Common sulfonating agents include concentrated sulfuric acid (H₂SO₄) or, more frequently, oleum (B3057394) (fuming sulfuric acid, which is a solution of sulfur trioxide, SO₃, in sulfuric acid). ligninchina.com Oleum is a particularly effective agent as the dissolved SO₃ is a potent electrophile.
The mechanism involves the attack of the aromatic ring on the sulfur trioxide electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A subsequent deprotonation step restores the aromaticity of the ring and yields the dibutylnaphthalene sulfonic acid. In many industrial processes, the same acid (oleum) used for alkylation also serves as the sulfonating agent in a one-pot synthesis. ligninchina.com
The final step in the synthesis is the conversion of the dibutylnaphthalene sulfonic acid into its corresponding sodium salt. This is a straightforward acid-base neutralization reaction. The sulfonic acid product is treated with an aqueous solution of an alkali base, typically sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). ligninchina.comgoogle.com The acidic proton of the -SO₃H group is transferred to the base, resulting in the formation of the water-soluble this compound and water. The pH of the final solution is carefully adjusted during this process. google.com
Advanced Synthesis Strategies for Structural Specificity
The properties of sodium dibutylnaphthalene sulphonate are highly dependent on the specific substitution pattern of the butyl and sulfonate groups on the naphthalene core. Therefore, advanced synthetic strategies focus on controlling the regioselectivity of the alkylation and sulfonation reactions to produce specific isomers.
Controlling the position of the butyl groups on the naphthalene ring is critical. The formation of specific isomers, such as 2,6-dibutylnaphthalene, is often desired as a precursor for materials like advanced polyesters. dicp.ac.cniitm.ac.in This regiochemical control is typically achieved by employing shape-selective catalysts, most notably zeolites.
Zeolites such as H-Mordenite, H-Beta, and HY possess a porous crystalline structure with channels and cavities of molecular dimensions. researchgate.netdicp.ac.cnrsc.org This architecture can influence the reaction by sterically hindering the formation of bulkier isomers within the catalyst's pores, thereby favoring the formation of sterically less demanding products. For instance, studies have shown that using certain zeolite catalysts can significantly increase the ratio of the desired 2,6-dibutylnaphthalene isomer compared to other isomers like the 2,7-dibutylnaphthalene. dicp.ac.cn Reaction conditions such as temperature also play a crucial role; lower alkylation temperatures have been shown to increase the ratio of alpha to beta isomers. google.com
| Catalyst | Naphthalene Conversion (mol%) | 2,6-Dibutylnaphthalene / 2,7-Dibutylnaphthalene Ratio |
|---|---|---|
| HY-H (Modified with HCl) | >90 | 2.34 |
| OY (Modified with Oxalic Acid) | ~35 | 5.93 |
| OSY-BS-H (Stepwise Acid/Alkali Modified) | ~25 | 6.11 |
The position of the sulfonate group is directed by controlling the reaction thermodynamics. The sulfonation of naphthalene and its derivatives is a reversible reaction, allowing for either kinetic or thermodynamic product control. stackexchange.com
Kinetic Control: At lower temperatures (e.g., ~80°C), sulfonation preferentially occurs at the alpha-position (C1). This is the kinetically controlled product because the intermediate leading to its formation has a lower activation energy and is formed faster. wordpress.com
Thermodynamic Control: At higher temperatures (e.g., ~160°C), the thermodynamically controlled product is favored. The alpha-product, if formed, can undergo desulfonation, and the system eventually equilibrates to the most stable isomer. The beta-product, naphthalene-2-sulfonic acid, is thermodynamically more stable due to reduced steric repulsion between the bulky -SO₃H group and the adjacent hydrogen atom at the peri-position (C8). stackexchange.comwordpress.com
To synthesize this compound, the reaction is therefore conducted at higher temperatures to ensure the sulfonate group is directed to the more stable beta-position (C2).
| Product | Position of -SO₃H | Reaction Control | Typical Temperature | Key Characteristic |
|---|---|---|---|---|
| Naphthalene-1-sulfonic acid | Alpha (C1) | Kinetic | Low (~80°C) | Forms faster |
| Naphthalene-2-sulfonic acid | Beta (C2) | Thermodynamic | High (~160°C) | More stable |
Derivatization of Naphthalene Backbones for Tunable Structures
The versatility of this compound and its analogues stems from the ability to modify the naphthalene backbone, allowing for the fine-tuning of its amphiphilic properties. This derivatization primarily involves the strategic introduction of alkyl groups of varying structures and the controlled placement of the sulfonate group.
The alkylation of the naphthalene core is most commonly achieved through a Friedel-Crafts reaction, where an alkylating agent, such as an alcohol or an alkyl halide, reacts with naphthalene in the presence of a Lewis acid catalyst. greenagrochem.comnih.gov The choice of the alkylating agent and reaction conditions significantly influences the structure of the resulting alkylnaphthalene. For instance, the use of longer-chain alcohols or olefins (e.g., C6, C8, C10) results in surfactants with altered hydrophobic characteristics. frontiersin.org Research has shown that as the length of the n-alkyl chain on the naphthalene sulfonate increases, the critical micelle concentration (CMC) decreases, indicating greater surface activity. frontiersin.org
The Wurtz-Fittig reaction presents an alternative route for the synthesis of alkylnaphthalene sulfonates, particularly those with longer alkyl chains. frontiersin.orgresearchgate.net This method involves the reaction of an aryl halide with an alkyl halide in the presence of sodium metal. researchgate.net While effective for creating specific alkylated naphthalenes, it is often more suitable for laboratory-scale synthesis due to the potential for side reactions. researchgate.net
Furthermore, the isomeric position of the substituents on the naphthalene ring plays a crucial role in the final properties of the surfactant. The use of bulky alkylating agents, such as tert-butanol, tends to favor substitution at the less sterically hindered β-position (2-position) of the naphthalene ring. This steric hindrance at the α-position (1-position) is a key factor in directing the regioselectivity of the alkylation reaction.
The sulfonation step also offers a point of control for the final structure. The position of the sulfonate group is highly dependent on the reaction temperature. Sulfonation at lower temperatures (around 80°C) kinetically favors the formation of the 1-sulfonate isomer, while higher temperatures (around 160°C) thermodynamically favor the more stable 2-sulfonate isomer. researchgate.net This is due to the reversibility of the sulfonation reaction; at higher temperatures, the less stable 1-isomer can revert to naphthalene and then reform as the more stable 2-isomer.
Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Process Efficiency
The traditional one-step process, where naphthalene is simultaneously alkylated with butanol and sulfonated with sulfuric acid or oleum, can be challenging to control due to a strong exothermic reaction. google.com This can lead to the formation of significant amounts of undesirable by-products. google.com In contrast, a two-step process, involving either alkylation followed by sulfonation or vice versa, offers better control over the reaction conditions. google.com However, these two-step processes are generally slower and may consume more acid, leading to lower process efficiency. google.com
A significant advancement in improving process efficiency involves the incremental and alternating addition of the alkylating and sulfonating agents. google.com This method helps to maintain better temperature control and minimizes the formation of by-products. google.com
The choice of catalyst is another critical factor influencing the synthesis. While traditional Lewis acids like aluminum chloride are effective for Friedel-Crafts alkylation, they can be difficult to handle and generate corrosive waste streams. The use of solid acid catalysts, such as zeolites (e.g., HY, Hβ), has emerged as a more environmentally friendly and efficient alternative. researchgate.net Zeolites can offer high selectivity for the desired isomers due to their shape-selective properties. For instance, studies on the alkylation of naphthalene with long-chain olefins have shown that HY zeolite exhibits high activity and selectivity for mono-alkylnaphthalenes. researchgate.net In some cases, conversions of over 90% for olefins and 100% selectivity for the desired products have been reported under optimal conditions. researchgate.net
The table below presents a comparative overview of different synthetic approaches, highlighting key parameters such as yield and selectivity where data is available.
| Synthetic Route | Alkylating Agent | Sulfonating Agent | Catalyst | Key Process Features | Reported Yield/Selectivity |
| One-Step Process | Butanol | Sulfuric Acid/Oleum | - | Vigorous exotherm, potential for by-products. google.com | Data not consistently reported, but challenges with control are noted. |
| Two-Step Process | Butanol | Sulfuric Acid/Oleum | Lewis Acid | Better reaction control, but slower and higher acid consumption. google.com | A neutralized liquid product containing 44.2 w/o surfactant solids has been reported for a similar process. google.com |
| Incremental Addition | Isopropanol | Sulfuric Acid/Oleum | - | Alternating addition of reactants for better temperature control. google.com | Not explicitly quantified, but noted to give superior results. google.com |
| Zeolite-Catalyzed Alkylation | Long-chain olefins | - | HY, Hβ Zeolites | Environmentally friendly, shape-selective. researchgate.net | Olefin conversion >90%, mono-alkylnaphthalene selectivity 100% under optimized conditions. researchgate.net |
| Wurtz-Fittig Reaction | Alkyl Halides | - | Sodium Metal | Suitable for specific long-chain alkylnaphthalenes. researchgate.net | Yields for specific alkylnaphthalene sulfonates can be found in dedicated studies. |
The sulfonation step's selectivity is primarily governed by thermodynamic versus kinetic control. To obtain the desired 2-sulfonate isomer, the reaction is typically carried out at higher temperatures (e.g., 160-180°C). researchgate.netyoutube.com A Chinese patent reports a yield of 89.7% for 2-sodium naphthalene sulfonate with an HPLC content of 99.4% after crystallization, demonstrating high selectivity under optimized conditions. google.com
Molecular Interactions and Mechanistic Studies of Sodium Dibutylnaphthalene 2 Sulphonate
Interfacial Phenomena and Surface Activity Mechanisms
Sodium dibutylnaphthalene-2-sulphonate is an anionic surfactant recognized for its efficacy in modifying the interfaces between different phases, such as oil-water or solid-liquid. lignincorp.com Its molecular structure is fundamentally amphiphilic, consisting of a hydrophobic (water-repelling) part and a hydrophilic (water-attracting) part. greenagrochem.comligninchina.com The hydrophobic portion is composed of a bulky polycyclic aromatic naphthalene (B1677914) core with two butyl groups attached, while the hydrophilic component is the anionic sulfonate group (-SO₃⁻Na⁺). lignincorp.comligninchina.com This dual nature governs its surface-active properties and is the basis for its function in various applications. greenagrochem.com
The primary mechanism by which this compound reduces interfacial tension (IFT) is through its adsorption at the boundary between two immiscible phases. ligninchina.com When introduced into a system like an oil-water mixture, the surfactant molecules preferentially migrate to the interface. The hydrophobic naphthalene ring and butyl chains orient themselves towards the non-polar phase (e.g., oil or a hydrophobic particle surface), while the polar sulfonate head group remains in the polar aqueous phase. lignincorp.comgreenagrochem.com
This molecular arrangement disrupts the cohesive forces between the molecules of each phase at the interface. By positioning itself between the two phases, the surfactant lowers the energy barrier that prevents them from mixing, resulting in a significant reduction in interfacial tension. ligninchina.com This property is critical in processes requiring the formation of stable emulsions or the wetting of surfaces. ligninchina.comligninchina.com For instance, in detergent formulations, this reduction in surface tension allows the cleaning solution to penetrate and wet surfaces more effectively. greenagrochem.com The compound's ability to lower IFT is leveraged in numerous fields, including the formulation of pesticides, industrial cleaners, and in enhanced oil recovery processes to mobilize trapped oil. nih.govfrontiersin.orgpolymerchem.org
The table below illustrates the typical effect of an anionic surfactant on the interfacial tension between water and a non-polar liquid.
| Interface | Typical Interfacial Tension (mN/m) | Note |
| Water / Heptane (Unstabilized) | ~50.8 | A baseline measurement for a pure water-hydrocarbon interface. |
| Water / Heptane (with Anionic Surfactant) | < 10 | The presence of a surfactant significantly lowers the interfacial tension. |
This table provides illustrative values to demonstrate the concept of IFT reduction. Actual values for this compound may vary based on concentration, temperature, and the specific oil phase.
The process of interfacial tension reduction is not instantaneous; it is governed by the dynamics of surfactant adsorption at the interface. When this compound is first introduced into a solution, its molecules exist as monomers dispersed in the bulk phase. These monomers must diffuse through the bulk solution to reach the interface, a process driven by the reduction in free energy achieved through adsorption.
The rate at which the interfacial tension decreases to its equilibrium value is a measure of the adsorption kinetics. This dynamic process is influenced by several factors, including the surfactant's bulk concentration, the temperature, and the presence of other electrolytes. nih.gov Initially, at a clean interface, the adsorption rate is high. As the interface becomes more populated with surfactant molecules, the rate of adsorption slows down until an equilibrium is established between the surfactant monomers in the bulk solution and those adsorbed at the interface. At this point, a dynamic equilibrium exists, involving the constant exchange of monomers between the interface and the bulk phase. While specific quantitative data on the monomer exchange kinetics for this compound are not widely published, the principles of dynamic surface tension confirm this behavior. nih.gov The efficiency of this process is critical in applications requiring rapid wetting or emulsification.
Above a specific concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), individual surfactant monomers of this compound begin to self-assemble into organized aggregates called micelles. ligninchina.comwikipedia.org This is an energetically favorable process where the hydrophobic naphthalene and butyl tails cluster together to form a core that is shielded from the surrounding water, while the hydrophilic sulfonate head groups form an outer shell that interacts with the aqueous environment. greenagrochem.com The formation of these micellar structures is a hallmark of surfactant behavior and dramatically enhances the solubility of hydrophobic substances, a phenomenon known as solubilization. ligninchina.comnih.gov
The CMC is a key parameter that indicates the efficiency of a surfactant. For this compound, the CMC is reported to be in the range of 0.1 to 1 g/L. ligninchina.com Below this concentration, the surfactant primarily acts by adsorbing at interfaces, causing a sharp decrease in surface tension. wikipedia.org Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form new micelles. wikipedia.org
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Critical Micelle Concentration (CMC) | 0.1 - 1.0 g/L | ligninchina.com |
Studies on related sodium alkylnaphthalene sulfonates reveal that the characteristics of these micelles are influenced by the molecular structure. nih.gov For instance, the aggregation number (the number of monomers in a single micelle) tends to increase with the length of the alkyl chains. nih.gov The microenvironment within the micellar core created by alkylnaphthalene sulfonates has a lower polarity compared to that of more common surfactants like sodium dodecyl sulfate (B86663) (SDS). nih.gov Furthermore, the microviscosity of these micelles increases with the length of the alkyl chain, indicating a more compact and less fluid core. nih.gov The presence of the rigid naphthyl ring has a notable effect on the micellization behavior, distinguishing it from simple alkyl or alkylbenzene sulfonates. nih.gov
Dispersing Capabilities and Colloidal Stability Mechanisms
In addition to its surface activity, this compound is a highly effective dispersing agent. lignincorp.comlignincorp.com Its primary function in this role is to facilitate the uniform distribution of solid particles or liquid droplets within a continuous medium and to prevent them from clumping together (aggregating) or settling out over time. lignincorp.comnih.gov
In multiphase systems, such as solid-in-liquid suspensions (e.g., paints, inks, pesticide formulations) or liquid-in-liquid emulsions, there is a natural tendency for the dispersed phase to aggregate to minimize surface area and reduce system energy. lignincorp.comligninchina.comnih.gov this compound counteracts this by adsorbing onto the surface of the dispersed particles or droplets. lignincorp.com
The hydrophobic portion of the surfactant molecule has a strong affinity for the surface of non-polar particles like pigments, organic solids, or oil droplets. lignincorp.com Upon adsorption, the surfactant forms a boundary layer around each particle. The hydrophilic sulfonate groups then extend out into the surrounding aqueous medium. lignincorp.com This surface modification creates a barrier that prevents particles from approaching each other closely enough to aggregate. This stabilization is crucial for maintaining the homogeneity and performance of products like dyes, agrochemical formulations, and industrial cleaners. greenagrochem.comligninchina.comlignincorp.com
The colloidal stability imparted by this compound arises from a powerful dual-stabilization mechanism that involves both steric hindrance and electrostatic repulsion. lignincorp.com
Electrostatic Repulsion: As an anionic surfactant, the sulfonate head group of each adsorbed molecule carries a negative charge. ligninchina.com When particles become coated with the surfactant, their surfaces acquire a net negative charge. Consequently, when two similarly coated particles approach each other, they experience a strong electrostatic repulsion, which prevents them from making direct contact and aggregating. lignincorp.comgreenagrochem.com This charge-based stabilization is highly effective in aqueous systems.
Steric Hindrance: The bulky, non-polar part of the molecule—the dibutylnaphthalene group—provides a significant physical barrier around the particles. lignincorp.com This structural feature creates a steric or spatial buffer zone. If two particles come close enough for these adsorbed layers to overlap, the resulting crowding of the large molecules creates an entropic penalty and a strong repulsion, physically keeping the particles separated.
This combination of long-range electrostatic repulsion and short-range steric hindrance provides a robust and highly effective barrier against particle aggregation, ensuring the long-term stability of dispersions even under challenging conditions such as high temperatures or the presence of electrolytes. lignincorp.comneaseco.comsigmaaldrich.com
Mechanisms of Uniform Distribution of Insoluble Active Ingredients
This compound is highly effective at ensuring the uniform distribution of insoluble active ingredients within a liquid medium, a critical function in formulations such as pesticides, pigments, and dyes. lignincorp.comgreenagrochem.com The primary mechanism involves its role as a dispersing agent, preventing the agglomeration and settling of solid particles. lignincorp.comgreenagrochem.com
The process begins with the adsorption of the surfactant molecules onto the surface of the insoluble particles. lignincorp.com The hydrophobic part of the molecule, the dibutylnaphthalene group, has a strong affinity for the non-polar surfaces of these particles, while the hydrophilic sulphonate group orients outwards into the aqueous phase. lignincorp.comgreenagrochem.com This creates a boundary layer around each particle, and stability is achieved through a combination of two key repulsive forces:
Electrostatic Repulsion: The sulphonate groups are negatively charged, creating an electrostatic repulsion between adjacent particles. lignincorp.com This electrical double layer prevents the particles from approaching each other closely enough to aggregate. greenagrochem.com
Steric Hindrance: The bulky dibutylnaphthalene groups, adsorbed onto the particle surfaces, create a physical barrier. lignincorp.com This steric hindrance further inhibits particle agglomeration.
This dual-stabilization mechanism is more robust than that of surfactants relying on only one of these forces. lignincorp.com The result is a stable, homogeneous suspension of finely dispersed particles, which is crucial for the consistent performance of the end product. lignincorp.comgreenagrochem.com
Emulsification Science and Emulsion Stabilization Mechanisms
Emulsions, which are mixtures of immiscible liquids like oil and water, are inherently unstable. This compound functions as a potent emulsifier, stabilizing these mixtures by reducing the interfacial tension and forming a protective barrier around the dispersed droplets. greenagrochem.comligninchina.com
Formation of Protective Layers at Immiscible Liquid Interfaces
When introduced into a system of two immiscible liquids, such as oil and water, this compound molecules migrate to the interface. ligninchina.com They orient themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. greenagrochem.com This alignment at the interface leads to a significant reduction in interfacial tension, the energy required to maintain the boundary between the two liquids. ligninchina.com The surfactant molecules then form a protective film or layer around the droplets of the dispersed phase, which acts as a physical barrier to prevent them from coalescing. greenagrochem.comligninchina.com
Amphiphilic Action in Stabilizing Oil-in-Water and Water-in-Oil Emulsions
The amphiphilic nature of this compound, possessing both water-loving (hydrophilic) and oil-loving (hydrophobic) properties, is the key to its emulsifying action. greenagrochem.com This dual characteristic allows it to effectively stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions. ligninchina.com
In an oil-in-water (O/W) emulsion , where oil droplets are dispersed in a continuous water phase, the hydrophobic tails of the surfactant penetrate the oil droplets, while the hydrophilic heads remain in the surrounding water. greenagrochem.comgreenagrochem.com The negatively charged sulphonate groups then create electrostatic repulsion between the oil droplets, preventing them from merging. greenagrochem.com
Conversely, in a water-in-oil (W/O) emulsion , water droplets are dispersed in a continuous oil phase. The surfactant molecules arrange themselves with their hydrophilic heads in the water droplets and their hydrophobic tails extending into the oil phase. Stabilization in this case is primarily achieved through steric hindrance provided by the bulky hydrocarbon tails, which prevents the water droplets from coming into contact and coalescing. researchgate.net
Influence of System Parameters on Emulsion Robustness
The stability of emulsions stabilized by this compound is influenced by several system parameters. Research indicates that factors such as pH, temperature, and the presence of electrolytes can impact the robustness of the emulsion. researchgate.net
Generally, this surfactant exhibits good stability across a range of pH levels and is tolerant of hard water, meaning its effectiveness is not significantly diminished by the presence of calcium and magnesium ions. ligninchina.comligninchina.com It can also maintain its emulsifying properties in aqueous solutions at temperatures up to 100°C. greenagrochem.comgreenagrochem.com However, extreme pH conditions (highly acidic or alkaline) and very high temperatures can lead to the degradation of the molecule, potentially reducing its emulsifying capability. lignincorp.com The addition of electrolytes, such as sodium chloride (NaCl), can sometimes enhance emulsion stability by increasing the activity of the surfactant at the oil-water interface, which can lead to smaller droplet sizes. researchgate.net
Table 1: Factors Affecting Emulsion Stability with this compound
| Parameter | General Effect on Emulsion Stability |
|---|---|
| pH | Stable under neutral and mildly acidic/alkaline conditions. lignincorp.comligninchina.com Extremes can cause degradation. lignincorp.com |
| Temperature | Stable in aqueous solutions up to 100°C. greenagrochem.comgreenagrochem.com High temperatures can lead to degradation. lignincorp.com |
| Electrolytes (e.g., NaCl) | Can increase stability by enhancing surfactant activity at the interface. researchgate.net |
| Hard Water (Ca²⁺, Mg²⁺) | High tolerance; remains effective. ligninchina.comligninchina.com |
Wetting and Penetration Mechanisms on Substrate Surfaces
The ability of a liquid to spread over and penetrate a solid surface is crucial in many applications, such as agricultural sprays and industrial cleaners. This compound significantly enhances these properties, particularly on surfaces that are difficult to wet.
Enhancement of Spreading and Adhesion on Hydrophobic Substrates
Hydrophobic surfaces, like the waxy cuticles of plant leaves, naturally repel water. greenagrochem.com this compound acts as an effective wetting agent by reducing the surface tension of the liquid formulation. greenagrochem.com The surfactant molecules adsorb at the liquid-solid interface, with the hydrophobic tails interacting with the hydrophobic substrate. This interaction reduces the contact angle between the liquid droplet and the surface, allowing the liquid to spread out more effectively and cover a larger area. greenagrochem.com This improved spreading leads to better adhesion of the formulation to the substrate, ensuring that active ingredients are delivered more efficiently. greenagrochem.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sodium chloride |
| Calcium ions |
Facilitation of Penetration into Porous and Waxy Materials
This compound is recognized for its excellent penetrating abilities, a property that makes it highly valuable in various industrial applications. nih.gov Its effectiveness as a penetrating agent is fundamentally linked to its amphiphilic molecular structure, which consists of a hydrophobic naphthalene ring with two butyl groups and a hydrophilic sulfonate group. researchgate.netlignincorp.com This structure allows the molecule to reduce the surface tension at liquid-solid interfaces, enabling aqueous solutions to spread more uniformly and penetrate into the fine pores and capillaries of materials. researchgate.net
In the textile industry, this compound is employed as a wetting and penetrating agent during refining, bleaching, and dyeing processes. nih.govresearchgate.net It ensures that dyes and other treatment chemicals can deeply and evenly penetrate fabric fibers, including both natural fibers like cotton and synthetic ones such as polyester. researchgate.netnih.gov This leads to more uniform color uptake and prevents issues like patchy dyeing. researchgate.net The mechanism involves the hydrophobic part of the surfactant molecule interacting with the fiber surface, while the hydrophilic head orients towards the aqueous dye solution, effectively lowering the interfacial tension and allowing the liquid to wet and permeate the fabric structure efficiently.
The penetrating power of this compound is influenced by its molecular weight and structure. The presence of the two butyl groups enhances its hydrophobic character, making it particularly effective in interacting with and penetrating waxy and non-polar surfaces. greenagrochem.com
Hydrotropic Action and Solubilization Mechanisms
Mechanisms of Enhanced Solubility of Hydrophobic Compounds in Aqueous Media
This compound functions as a hydrotrope, a class of amphiphilic compounds that can significantly increase the solubility of poorly soluble or hydrophobic substances in water. ligninchina.com The mechanism of hydrotropic solubilization involves the formation of molecular aggregates in solution. Unlike typical surfactants that form well-defined micelles at a distinct critical micelle concentration (CMC), hydrotropes can enhance solubility through a more gradual self-aggregation process. nih.gov
Studies on similar alkylnaphthalene sulfonates have shown that the effectiveness of solubilization is related to the structure of the surfactant. For instance, surfactants with a straight alkyl tail have been found to be more efficient at solubilizing hydrophobic dyes than those with an alkylaryl tail. nih.gov The presence of the bulky naphthalene ring in this compound provides a significant hydrophobic domain for the solubilization of non-polar molecules. nih.gov The solubilization power is also linked to the critical micelle concentration (CMC); a lower CMC means that a higher proportion of the surfactant molecules are in the form of micelles, which are responsible for solubilization. nih.gov
The table below illustrates the typical properties of this compound that contribute to its hydrotropic and solubilizing capabilities.
| Property | Value/Description | Reference |
| Molecular Formula | C₁₈H₂₃NaO₃S | lignincorp.com |
| Appearance | Light brown to off-white powder/flakes or dark brown aqueous solution | ligninchina.com |
| Solubility in Water | High | ligninchina.com |
| Critical Micelle Concentration (CMC) | 0.1–1 g/L | ligninchina.com |
| Key Structural Features | Hydrophobic naphthalene ring and two butyl groups; hydrophilic sulfonate group | lignincorp.com |
Synergistic Effects in Mixed Surfactant Systems for Solubilization
The solubilization capacity of surfactants can often be enhanced by using them in mixtures, a phenomenon known as synergism. researchgate.net When an anionic surfactant like this compound is mixed with another surfactant, particularly a non-ionic one, the resulting mixture can exhibit properties that are superior to those of the individual components at the same total concentration.
The primary mechanism behind this synergy is the formation of mixed micelles. The interaction between the different surfactant molecules in the micelle can lead to a reduction in the electrostatic repulsion between the head groups of the anionic surfactant. This allows for more compact packing of the surfactant molecules in the micelle, resulting in a lower critical micelle concentration (CMC) for the mixture compared to the individual surfactants. researchgate.net A lower CMC means that micelles form at a lower total surfactant concentration, making the solubilization process more efficient.
Research on mixed systems of anionic and non-ionic surfactants has demonstrated that the interaction parameter (β), a measure of the non-ideality of mixing, is often negative, indicating an attractive interaction between the two types of surfactants in the micelle. researchgate.net This favorable interaction contributes to the stability of the mixed micelles and their enhanced ability to solubilize hydrophobic compounds. Studies on other anionic surfactants have shown that the presence of a non-ionic surfactant can significantly increase the solubilization of hydrophobic substances. greenagrochem.com
While specific studies detailing the synergistic effects of this compound with other surfactants are not abundant, the principles observed with similar anionic surfactants, such as sodium dodecyl sulfate (SDS) and other alkylbenzene sulfonates, can be extrapolated. greenagrochem.comresearchgate.net The mixing of an anionic surfactant with a non-ionic one generally leads to a positive synergistic effect on solubilization. researchgate.net
The following table summarizes the general principles of synergistic effects in mixed anionic-nonionic surfactant systems.
| Parameter | Effect of Mixing Anionic and Non-ionic Surfactants | Underlying Reason | Reference |
| Critical Micelle Concentration (CMC) | Decreases | Reduction of electrostatic repulsion between anionic head groups, leading to easier micelle formation. | researchgate.net |
| Solubilization Capacity | Increases (Synergism) | More favorable packing in mixed micelles creates a larger hydrophobic core for solubilization. | greenagrochem.comresearchgate.net |
| Interaction Parameter (β) | Typically negative | Indicates attractive interactions between the different surfactant molecules in the mixed micelle. | researchgate.net |
Specific Molecular Interactions within Complex Systems
Interactions with Biological Membranes and Cell Permeation Mechanisms
The interaction of surfactants with biological membranes is a complex process that can lead to changes in membrane permeability and, in some cases, membrane disruption. For an anionic surfactant like this compound, these interactions are governed by both electrostatic and hydrophobic forces.
The initial step in the interaction is the adsorption of surfactant monomers onto the membrane surface. researchgate.net The hydrophobic naphthalene and butyl moieties of this compound can insert into the lipid bilayer, while the negatively charged sulfonate headgroup remains in the aqueous phase. escholarship.org This insertion can perturb the ordered structure of the lipid molecules, leading to an increase in membrane fluidity and permeability. nih.gov
Studies on other anionic surfactants, such as sodium dodecyl sulfate (SDS), have shown that they can cause a decrease in the conformational order and stiffness of lipid membranes, which results in increased water sorption and diffusivity. nih.govacs.org At concentrations below the critical micelle concentration, anionic surfactants can induce membrane leakage and the flip-flop of lipid molecules between the two leaflets of the bilayer. rsc.org
At higher concentrations, the accumulation of surfactant molecules within the membrane can lead to the formation of mixed micelles composed of lipids and surfactants, ultimately resulting in the solubilization and lysis of the membrane. nih.gov The phytotoxicity of some surfactants has been correlated with the degree to which they enhance the fluorescence of membrane-bound probes, suggesting that their interaction with membrane lipids is a key factor in their biological effects. nih.gov
Research on naphthalene derivatives has indicated that they can distribute across a wide range of the membrane, from the hydrophobic core to the hydrophilic headgroup region. nih.gov The presence of a hydrophilic group, such as the sulfonate group in this compound, would likely influence its orientation and interaction with the membrane components. The interaction of anionic surfactants with cell membranes can lead to ultrastructural changes, including swelling of organelles and loss of membrane integrity. escholarship.org
Adsorption Behavior on Varied Particle Surfaces (e.g., Cement, Carbonaceous Materials, Kaolinite)
The adsorption of this compound onto various particle surfaces is a critical aspect of its function as a dispersant in industrial applications. lignincorp.com The mechanism of adsorption is highly dependent on the nature of the particle surface and the properties of the aqueous medium.
Cement: In cementitious systems, this compound and similar naphthalene sulfonate-based superplasticizers adsorb onto the surface of cement particles. acs.org The adsorption is primarily driven by electrostatic interactions, where the negatively charged sulfonate groups of the surfactant are attracted to the positively charged sites on the hydrating cement particles. acs.org This adsorption creates a negative surface charge on the cement particles, leading to electrostatic repulsion between them. This repulsion prevents the particles from agglomerating, thereby improving the fluidity and workability of the cement paste. researchgate.net
Carbonaceous Materials: The adsorption of this compound on carbonaceous materials like carbon black is predominantly governed by hydrophobic interactions. escholarship.org The large, non-polar naphthalene ring has a strong affinity for the hydrophobic surfaces of these materials. lignincorp.com This strong adsorption is crucial for the dispersion of carbon black particles in aqueous systems, which is important in the manufacturing of inks and coatings. Studies on similar anionic surfactants have shown that the adsorption can be influenced by the presence of inorganic salts, which can affect the electrostatic interactions and the aggregation of the surfactant at the surface. escholarship.org
Kaolinite (B1170537): Kaolinite clay possesses a heterogeneous surface with both negatively charged basal planes and pH-dependent positively or negatively charged edge surfaces. rice.edu The adsorption of anionic surfactants like this compound onto kaolinite is complex. While electrostatic repulsion is expected between the negatively charged sulfonate groups and the negatively charged basal planes, adsorption can occur at the positively charged edge sites, particularly at lower pH values. rice.edu Some studies suggest that the adsorption of anionic surfactants on kaolinite is relatively low compared to cationic surfactants. researchgate.net However, in mixed surfactant systems, the presence of a non-ionic surfactant can enhance the adsorption of the anionic surfactant through chain-chain interactions between the adsorbed molecules. columbia.edu The zeta potential of kaolinite particles becomes more negative with the adsorption of anionic surfactants, indicating a change in the surface charge that can influence the stability of kaolinite suspensions. rice.eduresearchgate.net
The table below summarizes the primary adsorption mechanisms of this compound on different particle surfaces.
| Particle Surface | Primary Adsorption Mechanism | Consequence of Adsorption | Reference |
| Cement | Electrostatic attraction between sulfonate groups and positive sites on cement particles. | Increased negative surface charge, leading to electrostatic repulsion and improved dispersion. | researchgate.netacs.org |
| Carbonaceous Materials | Hydrophobic interactions between the naphthalene ring and the particle surface. | Dispersion of hydrophobic particles in aqueous media. | lignincorp.comescholarship.org |
| Kaolinite | Electrostatic attraction at positive edge sites; potential for hydrophobic interactions. | Alteration of surface charge (more negative zeta potential) and influence on suspension stability. | researchgate.netrice.edurice.edu |
Interactions with Proteins and Other Biomolecules
This compound, as an anionic surfactant, interacts with biomolecules primarily through the principles governing surfactant action. lignincorp.comgreenagrochem.com Its amphiphilic structure, featuring a hydrophobic dibutylnaphthalene portion and a hydrophilic sulfonate group, dictates its behavior in biological systems. lignincorp.comligninchina.com The hydrophobic part has a strong affinity for non-polar regions of molecules, while the negatively charged sulfonate head interacts with aqueous environments and polar or charged sites on biomolecules. lignincorp.comgreenagrochem.com
When introduced to a system containing proteins, the surfactant molecules can bind to the protein structure. The hydrophobic tails tend to associate with the non-polar amino acid residues that are typically folded into the protein's interior, while the hydrophilic heads remain exposed to the aqueous phase. This interaction can lead to the unfolding and denaturation of the protein as its native conformation is disrupted.
While direct studies on this compound's interaction with specific proteins are not extensively detailed in the provided results, research on structurally related compounds offers insight. For instance, studies on 2-naphthalene sulfonate (2NS), a related but simpler aromatic sulfonate, have been conducted to assess its biological impact. In experiments with the fish species Channa punctatus, 2NS was found to be toxic and to bioaccumulate. nih.gov The study revealed that exposure led to significant oxidative stress and genotoxicity in blood cells, indicating direct interaction with and disruption of cellular biomolecules and processes. nih.gov The hydrophilic nature of the sulfonate group can make such compounds highly water-soluble, potentially allowing them to persist in aquatic environments and interact with organisms. nih.gov
The table below summarizes toxicological findings for the related compound 2-naphthalene sulfonate (2NS) in Channa punctatus, which may provide an inferential basis for understanding the potential biological interactions of more complex naphthalene sulfonates.
Toxicological Effects of the Related Compound 2-Naphthalene Sulfonate (2NS) on Channa punctatus
| Parameter | Finding | Observation Details | Citation |
|---|---|---|---|
| Lethal Dose (LD50) | 0.66 mg/15 g body weight | Determined via intraperitoneal administration. | nih.gov |
| Behavioral Effects | Hyper-excitability, erratic swimming, loss of equilibrium | Observed within minutes of exposure, along with excess mucus secretion. | nih.gov |
| Biochemical Effects | Oxidative Stress | A significant increase in malondialdehyde content and altered activities of superoxide (B77818) dismutase and catalase were noted. | nih.gov |
| Genotoxicity | DNA Damage | A dose-dependent increase in micronucleus and aberrant cell frequency was observed in blood cells, peaking at 240 hours of exposure. | nih.gov |
| Bioaccumulation | Detected in Blood Plasma | The compound was found to accumulate in the blood, as assessed by high-performance liquid chromatography. | nih.gov |
Foam-Oil Interactions and Dynamics of Foam Stability
The stability of foams generated by surfactants like this compound is significantly influenced by the presence of oil. The interaction is complex, with oil capable of acting as both a foam-destabilizing (antifoam) and, under certain conditions, a stabilizing agent. walshmedicalmedia.comresearchgate.net The stability of a foam in the presence of oil is largely governed by the formation and durability of a "pseudoemulsion film" at the oil-water-gas interface. walshmedicalmedia.comnih.gov
The primary mechanisms of foam-oil interaction involve:
Lamella Thinning and Rupture: Oil droplets can enter the foam lamellae (the thin liquid films separating gas bubbles). This entry can accelerate the thinning of the lamellae, leading to their rupture and subsequent foam collapse. researchgate.net
Spreading and Bridging: An oil droplet that has entered the air-water interface can spread, forming an oil bridge across the foam film. This bridge is often unstable and quickly drains, causing the film to rupture.
Pseudoemulsion Film Stability: The key to oil-tolerant foam is the stability of the pseudoemulsion film, which is the thin aqueous film separating an oil droplet from a gas bubble within the foam structure. nih.gov If this film is robust, the oil droplet can be incorporated into the foam's plateau borders (the channels where lamellae meet) without causing immediate collapse. walshmedicalmedia.comsci-hub.st The stability of this film is enhanced by surfactant mixtures that can create a more resilient interfacial layer. nih.gov
The effect of oil is not monolithic and depends on several factors. At very low concentrations, oil can sometimes enhance foamability by reducing the dynamic surface tension, which facilitates the creation of new bubble surfaces. researchgate.net However, at higher concentrations, the antifoaming effects dominate as emulsified oil drops promote the coalescence of bubbles during foam generation. researchgate.net
Factors Influencing Foam Stability in the Presence of Oil
| Factor | Effect on Foam Stability | Mechanism | Citation |
|---|---|---|---|
| Oil Concentration | Non-monotonic: Can enhance at low concentrations, but destabilizes at higher concentrations. | At low levels, it reduces surface tension, aiding foam creation. At high levels, oil droplets induce bubble coalescence. | researchgate.net |
| Oil Type (Molecular Weight) | Higher molecular weight oils can be less detrimental or even stabilize foam. | Heavier oils have lower mobility and may be less effective at entering and rupturing the thin foam lamellae. | walshmedicalmedia.com |
| Surfactant Type & Concentration | Highly dependent on the surfactant's ability to form a stable pseudoemulsion film. | Effective surfactants create a strong interfacial film that resists rupture by oil droplets. Stability often improves above the CMC. | walshmedicalmedia.comnih.govsci-hub.st |
| Salinity | High salinity generally decreases foam stability in the presence of oil. | High ion concentrations can suppress the electrostatic repulsion between surfactant molecules in the pseudoemulsion film, making it easier for oil droplets to enter and rupture the foam. | sci-hub.st |
| Polymers | Addition of polymers can increase foam stability. | Polymers increase the viscosity of the aqueous phase, which slows the rate of liquid drainage from the foam films, thus enhancing stability. | sci-hub.st |
Interaction and Doping Mechanisms in Conductive Polymer Systems (e.g., Polyaniline)
In the field of conductive polymers, large anionic surfactants like this compound can act as "dopants" for materials such as polyaniline (PAni). Doping is the process of introducing impurities into a material to alter its electrical properties. In the case of PAni, the sulfonate group (SO₃⁻) on the dopant molecule interacts with the polymer backbone, inducing charge carriers and thereby increasing its electrical conductivity. mdpi.com
The interaction mechanism involves the bulky dopant serving two primary roles:
Primary Doping: The anionic sulfonate group protonates the imine nitrogen atoms on the polyaniline chain, creating delocalized polarons and making the polymer conductive.
Processability Enhancement: The large, hydrophobic dibutylnaphthalene portion of the molecule acts as a bulky spacer between the rigid polyaniline chains. nih.gov This spacing disrupts the strong inter-chain attractions, preventing aggregation and rendering the polymer soluble and processable in common organic solvents. nih.gov A close analogue, dinonylnaphthalene (B12650604) sulfonic acid (DNNSA), is well-documented to improve the processability of PAni for this reason. nih.gov
However, the very bulkiness that aids processability can limit the ultimate electrical conductivity by hindering efficient charge transport between polymer chains. nih.gov This has led to the concept of "secondary doping," where a smaller, more mobile dopant is introduced after the initial processing. This secondary dopant can penetrate the polymer matrix and induce a more ordered, closely packed molecular conformation, which significantly enhances charge transport pathways and boosts electrical conductivity. nih.gov
Theoretical studies using Density Functional Theory (DFT) on polyaniline dimers doped with sulfonate-containing molecules have provided deeper mechanistic insights. mdpi.com These simulations show that the sulfonate group (SO₃) directly interacts with hydrogen atoms on the amine groups of the PAni backbone. mdpi.com The specific geometry and distance of these intermolecular bonds, influenced by the spacer group between the sulfonate and the aromatic ring of the dopant, play a critical role in the final electronic structure and properties of the doped polymer. mdpi.com
Role of Naphthalene Sulfonate Analogues in Doping Polyaniline
| Doping Aspect | Description | Effect on Polymer Properties | Citation |
|---|---|---|---|
| Primary Doping | A bulky dopant like DNNSA (an analogue) is incorporated during polymerization. | Structure: Creates space between PAni chains, reducing aggregation. Conductivity: Imparts moderate conductivity but limits the maximum achievable level due to chain separation. Processability: Significantly improves solubility in organic solvents. | nih.gov |
| Secondary Doping | A smaller dopant (e.g., p-toluenesulfonic acid) is added to the already-doped PAni film or solution. | Structure: Induces a more compact, ordered, and extended coil-like conformation of PAni chains. Conductivity: Dramatically increases electrical conductivity (e.g., from 0.16 to 334 S/cm in one study). Processability: Performed on an already-processed polymer. | nih.gov |
| Molecular Interaction | The sulfonate group (SO₃) forms intermolecular bonds with hydrogens on the PAni backbone. | Structure: The specific bond angles and lengths influence the conformation of the polymer chain. Electronic Properties: The dopant's structure (e.g., the spacer group) modifies the electronegativity and band gap of the final material. | mdpi.com |
Advanced Research Applications and Performance Enhancement of Sodium Dibutylnaphthalene 2 Sulphonate Systems
Formulation Science in Agrochemical Delivery Systems
In modern agriculture, the precise and efficient delivery of active ingredients is crucial for maximizing crop yield and minimizing environmental impact. Sodium dibutylnaphthalene-2-sulphonate plays a significant role in achieving these goals through its function as a key component in advanced agrochemical formulations. greenagrochem.comgreenagrochem.com
This compound is highly effective as a dispersant in liquid agrochemical formulations, including suspension concentrates (SC), wettable powders (WP), and emulsifiable concentrates (EC). greenagrochem.comlignosulfonate.com Many active ingredients in pesticides and herbicides are hydrophobic and not readily soluble in water. lignincorp.com The primary function of this surfactant is to ensure these water-insoluble active ingredients are distributed uniformly throughout a spray solution, preventing aggregation, clumping, and sedimentation. greenagrochem.comlignincorp.com
The mechanism of dispersion involves the adsorption of the surfactant onto the surface of the pesticide particles. The hydrophobic part of the molecule, the dibutylnaphthalene group, has a strong affinity for the non-polar surfaces of the active ingredient particles. lignincorp.com The hydrophilic sulfonate group extends into the aqueous medium, creating a stabilizing layer. lignincorp.com This process imparts both electrostatic and steric repulsion between the particles, preventing them from agglomerating and settling out of the suspension. lignincorp.com This ensures a stable and homogeneous mixture from the tank to the nozzle, leading to consistent and reliable application in the field. greenagrochem.com Its stability in hard water is a critical advantage, as the presence of calcium and magnesium ions does not diminish its dispersing capability. lignincorp.comligninchina.com
| Formulation Type | Role of this compound | Performance Benefit |
| Suspension Concentrates (SC) | Prevents sedimentation of solid active ingredients. | Ensures uniform concentration in spray tank. greenagrochem.com |
| Wettable Powders (WP) | Facilitates dispersion of powder in water. | Prevents clumping and ensures a stable suspension. greenagrochem.comgoogle.com |
| Emulsifiable Concentrates (EC) | Stabilizes oil-based active ingredients in water. | Creates a stable emulsion for even application. greenagrochem.comligninchina.com |
Beyond its role as a dispersant, this compound significantly enhances the performance of crop protection products by acting as a wetting and spreading agent. chinalignin.comgreenagrochem.com Many plant leaves have waxy, hydrophobic surfaces that repel water-based spray solutions, leading to beading and runoff, which reduces the efficacy of the applied pesticide or herbicide. greenagrochem.com
By reducing the surface tension of the spray droplets, the surfactant allows them to spread more evenly across the leaf surface, increasing the contact area between the active ingredient and the plant. greenagrochem.comgreenagrochem.com This improved coverage is crucial for the effectiveness of contact-based pesticides and herbicides. chinalignin.com Furthermore, this enhanced wetting action facilitates the penetration of the active ingredients through the plant's cuticle, thereby increasing their bioavailability. greenagrochem.comgreenagrochem.com This leads to better absorption and ultimately, a more potent effect from the agrochemical, allowing for greater efficiency. chinalignin.comgreenagrochem.com
| Property | Mechanism | Impact on Application |
| Wetting | Reduces surface tension of the spray solution. | Allows droplets to overcome the hydrophobicity of waxy leaf surfaces. greenagrochem.com |
| Spreading | Increases the contact area of the droplet on the leaf. | Ensures more uniform coverage of the active ingredient. chinalignin.comgreenagrochem.com |
| Penetration | Facilitates movement of the active ingredient through the plant cuticle. | Enhances absorption and bioavailability for improved efficacy. greenagrochem.comgreenagrochem.com |
Contributions to Detergency and Cleaning Science
The surfactant properties of this compound make it a valuable component in industrial and specialty detergents, where it aids in the removal of stubborn soils from various surfaces. greenagrochem.com
This compound enhances cleaning performance through several key mechanisms:
Wetting: It lowers the surface tension at the interface between the cleaning solution and the soiled substrate. This allows the detergent to penetrate oily and greasy soils more effectively, lifting them from the surface. greenagrochem.com
Emulsification: The surfactant's amphiphilic structure enables it to stabilize emulsions of oil and water. ligninchina.comgreenagrochem.com Its hydrophobic tails surround oil and grease droplets, while the hydrophilic heads interact with the water, forming a stable micellar structure that keeps the soil suspended in the wash water. greenagrochem.com
Soil Dispersion: It is effective at dispersing particulate soils and preventing their redeposition onto cleaned surfaces. greenagrochem.com The negatively charged sulfonate groups create electrostatic repulsion between the soil particles, keeping them suspended in the detergent solution until they can be rinsed away. greenagrochem.com
This compound is particularly valued in heavy-duty industrial cleaners designed for removing grease, oil, and dirt from machinery and metal surfaces. chinalignin.comgreenagrochem.com Its stability in hard water, acidic, and alkaline conditions ensures its effectiveness across a broad range of cleaning scenarios. ligninchina.comgreenagrochem.com
The robust performance of this compound is evident across a variety of hard surfaces commonly found in industrial settings. Research and application data show its utility as a powerful wetting and penetrating agent in formulations for cleaning different materials. chinalignin.com
Its ability to help cleaning agents penetrate micro-surfaces and confined spaces makes it particularly effective. chinalignin.com In industrial degreasers, it facilitates the lifting of oils, greases, and particulate contaminants from metal, plastic, and ceramic substrates. chinalignin.com This ensures a higher degree of cleanliness, which is critical in manufacturing and maintenance operations. chinalignin.com
| Substrate | Cleaning Challenge | Role of this compound |
| Metal Surfaces | Removal of industrial oils, greases, and metal fines. | Acts as a wetting agent and emulsifier to lift and suspend oily soils. greenagrochem.comchinalignin.com |
| Plastics | Cleaning without causing surface damage. | Disperses particulate soils and prevents redeposition. chinalignin.com |
| Ceramics | Removing stubborn films and deposits. | Penetrates and lifts contaminants from the surface. chinalignin.com |
Role in Enhanced Oil Recovery (EOR) Technologies
In the oil and gas industry, a significant amount of oil remains trapped in reservoirs after primary and secondary recovery methods. Enhanced Oil Recovery (EOR) techniques are employed to mobilize and extract this residual oil. Anionic surfactants like naphthalene (B1677914) sulfonates are studied for their potential in these advanced processes. researchgate.net
The primary mechanism by which surfactants contribute to EOR is the drastic reduction of interfacial tension (IFT) between the crude oil and the injection water (brine). researchgate.netresearchgate.net High IFT is a major force responsible for trapping oil droplets within the porous rock formations. By lowering this tension, surfactants make it easier for the injected fluid to displace the trapped oil. researchgate.net
This compound, with its characteristic surfactant structure, is valued in oilfield applications for its stability under harsh reservoir conditions, such as high temperatures and salinity. chinalignin.comligninchina.com Its functions in EOR contexts include acting as an emulsifier or, conversely, an emulsion breaker, depending on the specific formulation and reservoir conditions. chinalignin.com By creating stable oil-in-water emulsions or breaking unwanted emulsions, it can help improve the efficiency of oil extraction. chinalignin.comligninchina.com While petroleum sulfonates are widely used, research continues to explore compounds like sodium naphthalene sulfonate derivatives for their ability to lower IFT, sometimes in combination with other chemicals like alkalis, to achieve the ultra-low IFT required for effective oil mobilization. researchgate.netresearchgate.net
Interfacial Tension Reduction Strategies for Crude Oil Mobilization
A critical factor in enhanced oil recovery (EOR) is the reduction of interfacial tension (IFT) between crude oil and the injection fluid. nih.gov this compound and related alkylnaphthalene sulfonates are instrumental in lowering this tension, which helps mobilize residual oil trapped in reservoir pores. polymerchem.orgnih.gov The amphiphilic nature of the surfactant, with its hydrophobic naphthalene core and butyl groups and a hydrophilic sulfonate group, allows it to position itself at the oil-water interface, effectively lowering the energy barrier between the two phases. ligninchina.comligninchina.com
Research has shown that alkylnaphthalene sulfonates can achieve ultra-low IFT, sometimes as low as 10⁻⁶ mN/m, at very low concentrations and without the need for alkaline additives. researchgate.net The effectiveness of these surfactants is influenced by several factors, including the length of the alkyl chain, surfactant concentration, and the salinity of the formation water. nih.govresearchgate.net Studies on synergism have revealed that the interaction between alkylnaphthalene sulfonates, alkaline agents, and the acidic components naturally present in crude oil can be optimized to achieve the best performance in lowering dynamic IFT. nih.gov This synergistic effect is controlled by the specific type and concentration of alkali and the properties of the crude oil itself. nih.gov
Factors Influencing Interfacial Tension (IFT) Reduction in EOR
| Factor | Influence on Performance | Source |
|---|---|---|
| Surfactant Structure | The hydrophobic naphthalene core and butyl groups interact with oil, while the hydrophilic sulfonate group interacts with water, reducing IFT. | ligninchina.comligninchina.com |
| Alkyl Chain Length | The length of the alkyl chains on the naphthalene ring affects the surfactant's ability to lower IFT. | nih.gov |
| Concentration & Salinity | Optimal surfactant concentration and salinity are crucial for achieving ultra-low IFT. | researchgate.net |
| Synergism with Alkali | Combining the surfactant with an alkali can enhance IFT reduction, especially in acidic crude oil. | nih.gov |
Design of Optimal Surfactant Formulations for Improved Oil Displacement
The design of effective surfactant formulations is paramount for maximizing oil displacement. nih.gov A key strategy involves matching the properties of the surfactant blend to the specific characteristics of the crude oil. nih.gov One simplified selection method compares the equivalent alkane carbon number (EACN) of the crude oil with the minimum alkane carbon number (nmin) of the surfactant mixture; ultralow IFT is achieved when the EACN and nmin are equal. nih.gov Research indicates that the highest oil washing efficiency corresponds directly with the formulation that produces the lowest IFT. nih.gov
Formulations often consist of a blend of different surfactants to achieve desired properties. For instance, combinations of internal olefin sulfonates (IOS) and ether sulfates have shown promise in core flooding experiments. google.com The goal is to create robust formulations that maintain low IFT across a range of reservoir conditions while minimizing the need for expensive co-solvents like alcohols, which are often used to avoid highly viscous microemulsions. google.com The development of novel surfactants, such as specific alkyl methylnaphthalene sulfonates, provides candidates for EOR that are highly efficient at low concentrations without requiring alkali, thus reducing costs and avoiding potential formation damage. researchgate.net
Application in Textile and Material Processing
This compound is a versatile auxiliary chemical in the processing of textiles and other materials, valued for its stability in acidic, alkaline, and hard water conditions. ligninchina.comzjzgchem.com
Wetting and Penetration in Refining and Bleaching Processes
Prior to dyeing, textiles undergo several preparatory stages, such as scouring, refining, and bleaching, to remove natural and processing-related impurities. chinalignin.comgreenagrochem.com this compound serves as a powerful wetting and penetrating agent in these processes. ligninchina.comgreenagrochem.com It enables aqueous solutions to spread more uniformly and penetrate deeply into the textile fibers, facilitating the thorough removal of substances like oils, waxes, and dirt. chinalignin.comgreenagrochem.com This ensures a cleaner and more receptive surface for subsequent treatments like dyeing and finishing. chinalignin.com
Emulsification and Stabilization in Rubber Production and Latex Technology
Functions of this compound in Industrial Processes
| Industry | Process | Primary Function | Benefit | Source |
|---|---|---|---|---|
| Textiles | Dyeing | Dispersing Agent | Ensures uniform color uptake and prevents patchiness. | chinalignin.comlignincorp.comgreenagrochem.com |
| Textiles | Refining/Bleaching | Wetting & Penetrating Agent | Aids in the removal of impurities like oils and waxes. | chinalignin.comligninchina.comgreenagrochem.com |
| Rubber | Latex Polymerization | Emulsifier & Stabilizer | Prevents coagulation and ensures product uniformity. | chinalignin.comgreenagrochem.com |
| Paper | Coating | Dispersing Agent | Improves smoothness and printability of paper. | chinalignin.com |
| Leather | Tanning & Dyeing | Auxiliary Tanning & Dispersing Agent | Enhances softness, fullness, and dye penetration. | greenagrochem.com |
Contributions to Paper Manufacturing and Leather Tanning Processes
Beyond textiles and rubber, this compound finds application in paper and leather manufacturing. In the paper industry, it functions as a dispersant for pigments and fillers used in paper coatings. chinalignin.comzjzgchem.com This action helps to improve the smoothness and printability of the final paper product. chinalignin.com
In leather processing, it is used as an auxiliary or synthetic tanning agent (syntan). zjzgchem.comgreenagrochem.com It helps to reinforce the collagen matrix of the hide and prepares it for further treatments. greenagrochem.com As a dispersing agent, it promotes the even penetration of tanning agents and dyes into the leather, which enhances the uniformity of the color and texture while contributing to the fullness and softness of the final product. chinalignin.comgreenagrochem.com
Innovation in Construction Material Additives
While more commonly known as a wetting and dispersing agent, Sodium Dibutylnaphthalene Sulphonate exhibits properties that contribute to the rheological modification of cement systems. As an anionic surfactant, it lowers the surface tension of liquid mixtures, which is a key characteristic of superplasticizers. greenagrochem.com By adsorbing onto cement particles, it imparts a negative charge, causing electrostatic repulsion that prevents flocculation and improves the dispersion of the cement grains. ijcce.ac.ir This dispersing effect is fundamental to the functionality of superplasticizers, which are designed to increase the fluidity of cement paste.
In comparison to well-established superplasticizers like Sodium Naphthalene Sulfonate Formaldehyde (B43269) (SNF), Sodium Dibutylnaphthalene Sulphonate is considered to have a more specialized role. greenagrochem.com SNF is known for its ability to significantly reduce water content in concrete mixes, leading to high-strength and high-performance concrete. greenagrochem.comvinatiorganics.comvi-sight.com The performance of naphthalene-based superplasticizers is often linked to their molecular weight, with higher molecular weight fractions generally providing better workability. researchgate.net While detailed research specifically on the superplasticizing efficacy of this compound is limited, its dispersing capabilities suggest a potential, albeit likely less potent, fluidifying effect compared to polymeric superplasticizers like SNF. greenagrochem.com
The workability and fluidity of concrete and mortar are directly influenced by the dispersion of cement particles and the reduction of inter-particle friction. Sodium Dibutylnaphthalene Sulphonate contributes to improved workability primarily through its superior wetting action. greenagrochem.com It facilitates the uniform penetration and coating of water on solid components within the mix, which is essential for optimal hydration and binding. greenagrochem.com By reducing the resistance at the solid-liquid interface, it enhances the flow and plasticity of the mixture, making it easier to pour, mold, and finish. greenagrochem.com
This enhancement of workability simplifies the application process and can lead to a smoother surface finish and better adhesion between layers. greenagrochem.com Furthermore, in mixes with dry or porous aggregates, the wetting properties of Sodium Dibutylnaphthalene Sulphonate can help to minimize air entrapment, thereby improving the integrity of the hardened material. greenagrochem.com The use of such admixtures can lead to a more homogenous and workable concrete mix, which is less prone to segregation and bleeding. giantbms.com
Explorations in Biomedical and Biotechnological Research
The amphiphilic nature of surfactants like Sodium Dibutylnaphthalene Sulphonate makes them of interest in biomedical and biotechnological fields, particularly for their potential to interact with and modify the properties of biological systems and hydrophobic compounds.
The ability of surfactants to increase the solubility and permeability of poorly water-soluble drugs is a critical area of pharmaceutical research. nih.gov Hydrophobic drugs often face challenges with dissolution and absorption, limiting their bioavailability. nih.govresearchgate.net Micellar solubilization, where surfactant molecules form aggregates (micelles) that can encapsulate hydrophobic drug molecules, is a widely used technique to overcome these challenges. nih.gov
Sodium Dibutylnaphthalene Sulphonate, with its defined hydrophobic and hydrophilic regions, can form micelles in aqueous solutions above its critical micelle concentration (CMC), which is reported to be in the range of 0.1–1 g/L. ligninchina.com These micelles could potentially serve as carriers for hydrophobic compounds, increasing their concentration in aqueous media and facilitating their transport across biological membranes. The specific mechanisms would involve the partitioning of the hydrophobic drug into the micellar core, thereby increasing its apparent solubility and concentration gradient across membranes. While the principle is well-established for many surfactants, detailed studies investigating the specific permeation enhancement mechanisms of this compound for particular hydrophobic drugs are not extensively documented in the available literature.
In many in-vitro biological assays, the poor aqueous solubility of test compounds can be a significant limiting factor. Surfactants are often employed to increase the solubility of these compounds to achieve the necessary concentrations for testing. Sodium Dibutylnaphthalene Sulphonate's ability to enhance the solubility of hydrophobic substances suggests its potential utility in such applications. ligninchina.com By incorporating it into assay buffers, it could help to maintain the solubility of hydrophobic test agents, ensuring their availability to interact with biological targets. However, specific research detailing the use and performance of this compound in biological assays is not widely available.
Application in Advanced Polymer and Ionic Liquid Synthesis
The chemical structure of this compound also lends itself to applications in the synthesis of novel materials such as polymers and ionic liquids.
The synthesis of ionic liquids (ILs) based on naphthalene sulfonate anions has been explored to create surface-active ILs. frontiersin.org In one study, sodium octylnaphthalene sulfonate was used as a precursor to synthesize a series of ionic liquids with imidazolium, pyrrolidinium (B1226570), and pyridinium (B92312) cations. frontiersin.org These new ionic liquids exhibited high thermal stability and were more soluble in water than the original sodium salt, enhancing their potential for various applications, including as surfactants. frontiersin.org A similar synthetic strategy could theoretically be applied to this compound, where the sodium cation is exchanged with a larger organic cation to form a novel ionic liquid. The synthesis typically involves a metathesis reaction. frontiersin.org
While there is research on the synthesis of polymers using naphthalene sulfonic acid formaldehyde condensates, rsc.org and the use of sodium dithionite (B78146) (Na2S2O4) in controlled polymerization reactions, specific studies detailing the use of this compound as a monomer or functional component in advanced polymer synthesis are not prevalent in the reviewed literature. Its structure suggests potential as a reactive surfactant (surfmer) in emulsion polymerization or as a building block for functional polymers where the naphthalene and sulfonate groups can impart specific properties.
Dopant Role in Conductive Polymer Synthesis (e.g., Polyaniline)
In the synthesis of intrinsically conductive polymers (ICPs) like polyaniline (PANI), the choice of dopant is crucial as it significantly influences the polymer's final properties, including conductivity, processability, and environmental stability. researchgate.netkoreascience.kr Anionic surfactants with bulky counter-ions, such as alkylnaphthalene sulfonates, are of particular interest as they can perform a dual role: acting as a dopant to induce conductivity and as a surfactant to facilitate the polymerization process, often through emulsion pathways. nih.gov
The doping process involves the protonation of the polyaniline backbone by a protonic acid, which introduces charge carriers (polarons) and results in the conversion of the insulating emeraldine (B8112657) base form of PANI to its conductive emeraldine salt form. analis.com.my The sulfonate group (SO₃⁻) of this compound can serve as the counter-ion to the positive charges on the PANI chain. The large, bulky dibutylnaphthalene component of the molecule helps to keep the polymer chains separated, which can prevent aggregation and improve the solubility of the resulting conductive polymer in organic solvents. mdpi.com This enhanced processability is a significant advantage for the fabrication of PANI-based devices. nih.gov
Research on analogous systems using other functionalized sulfonic acids provides insight into the potential effects of this compound. For instance, studies on polyaniline doped with dodecylbenzene (B1670861) sulfonic acid (DBSA) or dinonylnaphthalene (B12650604) sulfonic acid (DNNSA) have demonstrated that the bulky nature of the dopant is key to achieving high conductivity and good solubility. nih.govmdpi.com The use of DBSA in emulsion polymerization of aniline (B41778) has been shown to yield PANI with high conductivity and good solubility in common organic solvents. nih.gov Similarly, polyaniline primarily doped with DNNSA exhibits promising processability. mdpi.com
Table 1: Comparison of Conductivity in Polyaniline Doped with Various Sulfonic Acids (Analogous Systems)
| Dopant | Polymerization Method | Conductivity (S/cm) | Reference |
|---|---|---|---|
| p-Toluenesulfonic Acid (pTSA) | Oxidative Polymerization | 3.30 x 10⁻³ | analis.com.my |
| Camphorsulfonic Acid (CSA) | Electrochemical Deposition | Lower than with SDS | researchgate.net |
| Dodecylbenzene Sulfonic Acid (DBSA) | Chemical Oxidative Polymerization | ~2.03 | nih.gov |
| Dinonylnaphthalene Sulfonic Acid (PANI-DNNSA) with p-toluenesulfonic acid as secondary dopant | Solution Casting | 334 | mdpi.com |
This table presents data from analogous systems to illustrate the typical performance of sulfonic acid-doped polyaniline, as direct data for this compound was not found in the reviewed literature.
Precursor for Naphthalene-Based Surface Active Ionic Liquids
Surface-active ionic liquids (SAILs) are a class of ionic liquids that exhibit surfactant properties. frontiersin.org They are of great interest due to their tunable physicochemical properties, high thermal stability, and negligible vapor pressure, making them "green" alternatives to traditional volatile organic solvents and surfactants. nih.gov Sodium alkylnaphthalene sulfonates serve as valuable precursors in the synthesis of these advanced materials. frontiersin.orgnih.gov
The synthesis of naphthalene-based SAILs from a sodium alkylnaphthalene sulfonate precursor typically involves a metathesis reaction. frontiersin.org In this process, the sodium cation (Na⁺) of the precursor is exchanged with a larger, organic cation, often based on imidazolium, pyridinium, or pyrrolidinium structures. frontiersin.orgnih.gov This transformation can significantly alter the physical and chemical properties of the compound. For example, while the sodium salt precursor may have limited solubility in certain media, the resulting ionic liquid can be designed to be highly soluble in water or other solvents. frontiersin.org
A study on the synthesis of SAILs from sodium octylnaphthalene sulfonate demonstrated the successful creation of new ionic liquids with enhanced surfactant character and thermal stability. frontiersin.org The incorporation of cations like 1-hexyl-3-methylimidazolium (B1224943) led to a significant reduction in the melting point, confirming the ionic liquid nature of the new compounds. frontiersin.org These synthesized SAILs also showed a greater ability to reduce interfacial tension compared to the original sodium salt. frontiersin.orgnih.gov
Following this synthetic route, this compound can be used as a starting material to generate a variety of novel SAILs. By selecting different organic cations, a range of ionic liquids with tailored properties for specific applications, such as in enhanced oil recovery, as reaction media, or as specialized detergents, can be produced.
Table 2: Properties of Naphthalene-Based Surface Active Ionic Liquids Synthesized from an Analogous Precursor (Sodium Octylnaphthalene Sulfonate)
| Synthesized Ionic Liquid | Precursor | Key Properties | Reference |
|---|---|---|---|
| 1-Hexyl-3-methylimidazolium 4-(n-octyl)naphthalene-1-sulfonate | Sodium octylnaphthalene sulfonate | High thermal stability, water-soluble, effective in reducing interfacial tension | frontiersin.orgnih.gov |
| 1-Methyl-1-propylpyrrolidinium 4-(n-octyl)naphthalene-1-sulfonate | Sodium octylnaphthalene sulfonate | Ionic liquid nature, enhanced surfactant character | frontiersin.org |
| 1-Ethyl-1-methylpyridinium 4-(n-octyl)naphthalene-1-sulfonate | Sodium octylnaphthalene sulfonate | High thermal stability, water-soluble | frontiersin.org |
This table is based on the synthesis from sodium octylnaphthalene sulfonate as a model, due to the absence of specific literature on SAILs derived from this compound.
Dental Biofilm Management: Surfactant-Based Plaque Retardation Mechanisms
Dental plaque is a complex biofilm composed of a multitude of bacterial species embedded in a polymer matrix, which adheres to tooth surfaces. nih.gov The management of dental plaque is fundamental to preventing common oral diseases such as caries and periodontal disease. Surfactants are key ingredients in many oral hygiene products, where they contribute to the removal of plaque and the inhibition of its formation. google.com
The primary mechanism by which surfactants aid in dental biofilm management is by reducing surface tension at the tooth-plaque interface, which helps to loosen and disperse the biofilm, allowing it to be more easily removed by mechanical cleaning. greenagrochem.com Furthermore, some surfactants can interfere with the initial attachment of bacteria to the tooth surface, a critical first step in biofilm formation. google.com They can also inhibit the enzymatic activity of bacteria, such as the glucosyl transferase enzyme produced by Streptococcus mutans, which is responsible for synthesizing the sticky extracellular polysaccharides that form the biofilm matrix. google.com
While direct studies on the application of this compound in dental biofilm management are not prevalent in the available literature, the known properties of anionic surfactants provide a basis for its potential efficacy. As an anionic surfactant, it would be expected to exhibit surface-active properties that could disrupt the integrity of dental plaque. greenagrochem.com
Research on other surfactants has demonstrated their effectiveness in controlling oral biofilms. For example, sodium fluoride, a common ingredient in toothpaste, has been shown to inhibit acid production and the acid tolerance of Streptococcus mutans biofilm cells. researchgate.net Other studies have highlighted the antimicrobial and antibiofilm properties of various biosurfactants against oral pathogens. nih.gov The effectiveness of a surfactant in a dental formulation is often related to its ability to inhibit key cariogenic bacteria like Streptococcus mutans.
Analytical Methodologies for Characterization and Quantification of Sodium Dibutylnaphthalene 2 Sulphonate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable tools for probing the molecular structure and confirming the identity of Sodium Dibutylnaphthalene-2-sulphonate. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.
In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system and the aliphatic protons of the two butyl chains. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide definitive information about the substitution pattern on the naphthalene core and the connectivity of the butyl groups. Similarly, a ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, further confirming the carbon skeleton and the position of the sulfonate and butyl substituents.
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural components. For instance, the presence of the sulfonate group (-SO₃⁻) would be confirmed by strong, characteristic stretching vibrations. Aromatic C-H and C=C stretching vibrations would indicate the naphthalene ring, while aliphatic C-H stretching and bending vibrations would confirm the presence of the butyl chains. researchgate.net A standard IR diagram is available for the related compound naphthalene sulfonic acid formaldehyde (B43269) condensate. researchgate.net
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| Sulfonate (S=O) Stretch | ~1200 and ~1050 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing ionic compounds like this sulfonate salt. ESI-MS operating in negative ion mode would be expected to detect the dibutylnaphthalene-2-sulphonate anion. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov This technique is particularly useful for the analysis of complex mixtures and for trace-level quantification. nih.gov In an LC-MS/MS analysis of this compound, the parent ion would be selected and fragmented to produce a characteristic pattern of daughter ions, providing unequivocal identification and quantification. nih.gov High-resolution mass spectrometry can further confirm the elemental composition of the molecule with high accuracy. nih.gov
UV-Vis spectroscopy is a versatile and widely used technique for the quantitative analysis of aromatic compounds like this compound. The naphthalene ring system contains a chromophore that absorbs ultraviolet light at specific wavelengths. For the related compound sodium 2-naphthalenesulfonate, a UV maximum has been reported at 273 nm. nih.gov
This property allows for the determination of the concentration of this compound in solution using the Beer-Lambert law. UV-Vis spectroscopy is also a valuable tool for studying the adsorption behavior of this surfactant onto various surfaces. nih.gov By monitoring the change in the absorbance of a solution over time, the kinetics and equilibrium of the adsorption process can be determined. nih.govresearchgate.net A study on other naphthalene sulfonates demonstrated the use of UV-Vis spectrophotometry at a wavelength of 210 nm for their determination after extraction. researchgate.net
Table 2: UV-Vis Spectroscopic Data for a Related Naphthalene Sulfonate
| Compound | λmax (nm) |
| Sodium 2-naphthalenesulfonate | 273 nih.gov |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, purification, and purity assessment of this compound. A reverse-phase HPLC method has been developed for its analysis. sielc.com This method typically employs a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com
By using HPLC, it is possible to separate this compound from starting materials, by-products, and other impurities that may be present in a sample. nih.gov The purity of the compound can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. nih.gov HPLC methods can be scaled up for preparative purification to obtain highly pure reference material. nih.gov
Table 3: HPLC Method Parameters for a Naphthalene Sulfonate Analog
| Parameter | Condition |
| Column | Newcrom R1 sielc.com |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid sielc.com |
| Detection | UV (e.g., 240 nm for a related compound) nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography, offering superior resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. aps.orgresearchgate.net This technique is well-suited for the analysis of this compound. The methodology leverages columns packed with sub-2 µm particles, which, when operated at high pressures, lead to highly efficient separations and sharper chromatographic peaks. aps.orgresearchgate.net
The rapid analysis capabilities of UHPLC are particularly advantageous for quality control and high-throughput screening environments. A reverse-phase (RP) UHPLC method can be employed for the effective separation and quantification of this compound. aip.org The use of smaller particle columns, a hallmark of UHPLC, facilitates these fast applications. aip.org The enhanced resolution also allows for the separation of closely related isomers and impurities that might be present in the technical-grade product.
A typical UHPLC method for this compound would involve a mobile phase consisting of an organic solvent like acetonitrile mixed with an aqueous solution containing an acidifier, such as phosphoric acid or, for mass spectrometry compatibility, formic acid. aip.org
Table 1: Typical UHPLC System Parameters for Rapid Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column Particle Size | < 2 µm | Enhances separation efficiency and resolution. researchgate.net |
| Pump Pressure | Up to 100 MPa (15,000 psi) | Drives mobile phase through densely packed columns for fast analysis. researchgate.net |
| Mobile Phase | Acetonitrile/Water/Acid | Elutes the analyte from the reverse-phase column. aip.org |
| Detector | UV/VIS (190-800 nm) | Provides quantitative detection of the naphthalene chromophore. researchgate.net |
| Flow Rate | 0.5 - 2.0 mL/min | Optimized for speed and efficiency with small-particle columns. |
| Injection Volume | 1 - 5 µL | Small volumes are used to prevent column overloading and maintain sharp peaks. researchgate.net |
Gas Chromatography (GC) for Targeted Analysis of Related Compounds
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. While naphthalene sulfonates themselves are non-volatile due to their salt nature, GC, particularly when coupled with Mass Spectrometry (GC-MS), is an essential tool for the targeted analysis of related organic compounds, such as synthetic precursors, byproducts, or degradation products. taylorandfrancis.com
For the analysis of sulfonate-containing compounds or other non-volatile related substances, a derivatization step is necessary to render them suitable for GC analysis. nih.gov This process involves a chemical reaction to convert the non-volatile analyte into a volatile derivative. For instance, online derivatization with reagents like tetramethylammonium (B1211777) hydroxide (B78521) can be used to convert sulfonates into more volatile methyl esters, which can then be readily analyzed by GC. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) can provide even higher resolution, which is invaluable for separating co-eluting peaks in complex matrices derived from industrial processes. nih.gov
Table 2: Hypothetical GC-MS Method for Derivatized Related Compounds
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization Agent | Tetramethylammonium Hydroxide | Converts non-volatile sulfonates to volatile methyl derivatives for GC analysis. nih.gov |
| Injection Mode | Hot Split/Splitless | Introduces the vaporized sample onto the column. |
| Column (1st Dimension) | 60 m BPX5 (non-polar) | Primary separation based on boiling point. nih.gov |
| Column (2nd Dimension) | 1.5 m BPX50 (mid-polar) | Secondary separation based on polarity for enhanced resolution (in GCxGC). nih.gov |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |
| Oven Program | Temperature Gradient (e.g., 50°C to 320°C) | Separates compounds based on their varying boiling points. |
| Detector | Time-of-Flight Mass Spectrometer (ToF-MS) | Provides mass-to-charge ratio for compound identification and quantification. nih.gov |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers and oligomers by measuring their molecular weight and molecular weight distribution (MWD). numberanalytics.com For a compound like this compound, which may exist as a mixture of isomers or have a distribution of alkyl chain lengths, GPC provides critical information on its average molecular properties. numberanalytics.comnih.gov
The fundamental principle of GPC involves separating molecules based on their size, or more accurately, their hydrodynamic volume in solution. nih.gov Larger molecules cannot penetrate the pores of the column's packing material as deeply as smaller molecules, and thus they elute faster. numberanalytics.com By calibrating the system with standards of known molecular weight, a curve is generated that relates elution time to molecular weight, allowing for the determination of the sample's MWD. numberanalytics.com
Advanced GPC systems utilize multiple detectors, such as a Refractive Index (RI) detector for concentration, a Viscometer to measure intrinsic viscosity, and a Light Scattering (LS) detector to determine absolute molecular weight, providing a comprehensive characterization without reliance on column calibration. nih.govresearchgate.net This multi-detector approach allows for the calculation of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Table 3: GPC Detectors and Their Role in Molecular Weight Analysis
| Detector | Principle | Information Obtained |
|---|---|---|
| Refractive Index (RI) | Measures changes in the refractive index of the eluent. nih.gov | Provides the concentration profile of the eluting species. nih.gov |
| Viscometer | Measures the pressure drop across a capillary as the polymer solution flows through. nih.gov | Determines intrinsic viscosity, offering insights into molecular size and branching. nih.gov |
| Light Scattering (LS) | Measures the intensity of light scattered by the molecules at one or multiple angles. nih.gov | Provides the absolute weight-average molecular weight (Mw) and radius of gyration (Rg). nih.gov |
Surface and Colloidal Characterization Techniques
Understanding the surface activity and colloidal behavior of this compound is paramount to its application as a dispersant and wetting agent. frontiersin.org Specialized techniques are used to probe its behavior at interfaces and the stability of the dispersions it creates.
Zeta Potential Measurements for Particle Surface Charge Analysis
Zeta potential is a key indicator of the stability of colloidal dispersions. It provides an indirect measure of the surface charge of particles suspended in a liquid. For this compound, which functions as a dispersant, its effectiveness relies on its ability to adsorb onto particle surfaces and create a stabilizing electrostatic barrier. frontiersin.org
The measurement process involves applying an electric field across the dispersion and measuring the velocity of the particles, a phenomenon known as electrophoresis. The measured electrophoretic mobility is then used to calculate the zeta potential using the Henry equation. A particle in suspension is surrounded by an electrical double layer of ions. The zeta potential is the electric potential at the "slipping plane," which is the boundary separating the ions that move with the particle from those that remain with the bulk liquid.
The magnitude of the zeta potential correlates with the degree of electrostatic repulsion between adjacent, similarly charged particles. Generally, zeta potential values more positive than +30 mV or more negative than -30 mV are considered indicative of good colloidal stability, as the repulsive forces are strong enough to overcome attractive forces like van der Waals forces, thus preventing particle aggregation. Since the sulfonate group in this compound is anionic, it imparts a negative charge on the particles it coats, and zeta potential measurements can quantify the stability of the resulting suspension. frontiersin.org
Table 4: Illustrative Zeta Potential Data for a Pigment Dispersion
| Condition | Dispersant Concentration | Measured Zeta Potential (mV) | Interpretation |
|---|---|---|---|
| Control (No Dispersant) | 0% | -5.2 mV | Unstable, high tendency for agglomeration. |
| Low Concentration | 0.1% w/w | -21.5 mV | Moderate stability, some repulsion present. |
| Optimal Concentration | 0.5% w/w | -38.7 mV | Good stability, strong electrostatic repulsion. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption Studies
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. This makes it an ideal tool for directly studying the adsorption of this compound onto various substrates.
In a typical experiment, the surface of interest is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical bonding state of the atoms.
To study the surface adsorption of this compound, a substrate would be treated with a solution of the surfactant and then analyzed with XPS. The presence of the surfactant on the surface would be confirmed by the detection of its constituent elements, particularly the characteristic signals from sulfur (S 2p) and sodium (Na 1s), which would be absent on the untreated substrate. High-resolution scans of the C 1s and S 2p regions can provide information on the chemical integrity and orientation of the adsorbed molecules.
Table 5: Expected XPS Elemental Signatures for Adsorbed this compound
| Element | Core Level | Approximate Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Sulfur | S 2p | 168 - 170 | Confirms the presence of the sulfonate (-SO₃⁻) group. |
| Sodium | Na 1s | ~1072 | Confirms the presence of the sodium counter-ion. |
| Carbon | C 1s | 284 - 286 | Signature of the naphthalene and dibutyl hydrocarbon backbone. |
| Oxygen | O 1s | ~532 | Signature from the sulfonate group. |
Capillary Wave Spectroscopy for Investigating Micellar Solution Dynamics
Capillary Wave Spectroscopy, often performed using surface light scattering techniques, is a powerful method for probing the rheological properties of liquid interfaces. researchgate.netaip.org It investigates the dynamics of thermally excited ripples (capillary waves) on the surface of a liquid to determine properties such as surface tension, Gibbs elasticity, and surface viscosity. aip.org While direct studies on this compound are not widely documented, the technique is fundamentally suited to characterizing the dynamic behavior of its surfactant monolayers at an air-water or oil-water interface, which is a precursor to micelle formation.
The technique analyzes the frequency and damping of these microscopic waves. nih.gov The presence of a surfactant like this compound at an interface alters the surface tension, which is the primary restoring force for these waves. nih.gov By measuring the dispersion relation (the relationship between the wave's frequency and its wavelength), one can extract information about the dynamic processes occurring at the interface. aip.org
These processes include the rate of surfactant diffusion to and from the interface and the response of the surfactant monolayer to compressional or dilational stresses. aip.org This information is crucial for understanding how the surfactant stabilizes emulsions and foams, as the elasticity of the interfacial film is key to its ability to resist rupture. The dynamics probed by capillary wave spectroscopy are directly related to the fast relaxation processes that govern how surfactant molecules re-partition between the bulk solution, micelles, and the interface. aps.org
Elemental Analysis for Quantitative Determination
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a pure sample of this compound, elemental analysis can provide a quantitative measure of the percentage by mass of its constituent elements: carbon (C), hydrogen (H), sodium (Na), oxygen (O), and sulfur (S). This technique is crucial for verifying the empirical formula of the synthesized compound and assessing its purity.
The most common method for determining carbon, hydrogen, and nitrogen is combustion analysis, often performed using a CHNS analyzer. In this process, a small, precisely weighed sample of the compound is combusted in a stream of oxygen at a high temperature. The combustion products—carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂) are carried by a helium carrier gas through a series of separation columns and detectors. The amount of each gas is measured, and from these values, the percentage of carbon, hydrogen, and sulfur in the original sample is calculated. Sodium content can be determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES) after appropriate sample digestion. Oxygen is typically determined by difference.
Based on the molecular formula of this compound, C₁₈H₂₃NaO₃S, the theoretical elemental composition can be calculated. ligninchina.comlignincorp.comlignincorp.com The molecular weight of the compound is approximately 342.43 g/mol . lignincorp.com
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 18 | 216.18 | 63.16 |
| Hydrogen | H | 1.01 | 23 | 23.23 | 6.79 |
| Sodium | Na | 22.99 | 1 | 22.99 | 6.72 |
| Oxygen | O | 16.00 | 3 | 48.00 | 14.02 |
| Sulfur | S | 32.07 | 1 | 32.07 | 9.36 |
| Total | 342.47 | 100.00 |
Environmental Fate and Degradation Studies of Sodium Dibutylnaphthalene 2 Sulphonate
Degradation Pathways in Environmental Matrices
The environmental degradation of Sodium dibutylnaphthalene-2-sulphonate is governed by a combination of abiotic and biotic processes. Its chemical structure, featuring a naphthalene (B1677914) core, two butyl groups, and a sulfonate group, dictates its susceptibility to these degradation mechanisms. lignincorp.comgreenagrochem.com
Specific studies on the photolytic degradation of this compound are limited in publicly available scientific literature. However, the naphthalene core, a polycyclic aromatic hydrocarbon (PAH), suggests potential for photodegradation. PAHs can absorb ultraviolet radiation, leading to excited states that can undergo various reactions, including oxidation and cleavage, although the rates and products of such reactions for this specific compound are not well-documented.
Regarding hydrolytic degradation, this compound is reported to be sensitive to extreme pH conditions. lignincorp.com In highly acidic or alkaline environments, the sulfonate group can be hydrolyzed, which would reduce its anionic properties and alter its behavior as a surfactant. lignincorp.com The compound is generally stable in neutral or mildly acidic/alkaline aqueous solutions and is thermally stable up to 200°C. ligninchina.com
The biodegradation of this compound is a key process in its environmental removal. While data on its complete mineralization is limited, the general pathways for the microbial degradation of naphthalene sulfonates have been studied. ligninchina.com It is suggested that the sulfonate group allows for potential microbial breakdown, but the naphthalene core may exhibit greater resistance to degradation. ligninchina.com
Dissipation Kinetics in Agricultural and Aquatic Environments
The use of this compound in agricultural formulations means it is introduced into terrestrial and, subsequently, aquatic environments. greenagrochem.com Its dissipation in these compartments is a critical factor in assessing its environmental risk.
To illustrate the concept of dissipation, the following interactive data table presents hypothetical dissipation data for a surfactant in a plant matrix. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Modeling the environmental persistence of surfactants like this compound is a complex task that integrates the compound's physicochemical properties with environmental parameters. acs.orgresearchgate.net Such models predict the distribution and concentration of the chemical in different environmental compartments (air, water, soil, sediment) over time. Key inputs for these models include partition coefficients (e.g., octanol-water partition coefficient), vapor pressure, and degradation half-lives in each compartment. nm.govnih.gov
For anionic surfactants, sorption to soil and sediment can be a significant process, influenced by factors like soil organic carbon content and pH. nm.gov While models for anionic surfactant sorption have been developed, they may not always accurately predict desorption processes. nm.govacs.org
Based on the known degradation pathways, the primary transformation products of this compound in the environment are expected to include hydroxylated intermediates and desulfonated compounds, such as dibutyl-1,2-dihydroxynaphthalene. Further degradation would lead to the cleavage of the aromatic rings. The persistence of the dibutyl chains and the ultimate fate of the sulfur atom (released as sulfite) are also important considerations in a comprehensive environmental fate model.
Analytical Monitoring of Environmental Concentrations and Metabolites
The detection and quantification of this compound and its metabolites in environmental matrices such as water, soil, and sediment require sensitive and specific analytical methods. A review of the literature indicates several advanced analytical techniques are suitable for the analysis of naphthalene sulfonates. nih.govresearchgate.net
Commonly employed methods include:
High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating naphthalene sulfonates from complex environmental samples. nih.govresearchgate.net It is often coupled with various detectors:
Fluorescence Detection: Naphthalene sulfonates are naturally fluorescent, allowing for sensitive and selective detection. researchgate.net
UV-Visible Detection: This can also be used for quantification. researchgate.net
Mass Spectrometry (LC-MS and LC-MS/MS): This provides high specificity and allows for the identification and quantification of both the parent compound and its transformation products. nih.gov
Capillary Electrophoresis (CE): This technique offers high separation efficiency for ionic compounds like naphthalene sulfonates. nih.govresearchgate.net
Sample Preparation: Due to the typically low concentrations in environmental samples, a pre-concentration step is often necessary. Solid-Phase Extraction (SPE) is the most common technique used for extracting and cleaning up naphthalene sulfonates from water samples before instrumental analysis. nih.govresearchgate.net
The development of robust analytical methods is crucial for monitoring the environmental levels of this compound, validating persistence models, and assessing the effectiveness of water treatment processes in removing this compound.
Trace Analysis Techniques for Environmental Samples (e.g., Water, Sediment)
The detection and quantification of this compound in environmental matrices like water and sediment necessitate highly sensitive and specific analytical methods due to the typically low concentrations at which it may be present. The analytical approach generally involves two key stages: sample preparation and instrumental analysis.
Sample Preparation:
Given that environmental samples are often complex mixtures, a pre-concentration and clean-up step is essential to isolate the target analyte from interfering substances. For naphthalene sulfonates, including the dibutyl derivative, Solid-Phase Extraction (SPE) is a widely employed technique. nih.govresearchgate.net This method involves passing a water sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent, effectively concentrating it and removing impurities. Variations of SPE, such as those using molecularly imprinted polymers or anion-exchange resins, can offer enhanced selectivity for sulfonated compounds. nih.govresearchgate.net For sediment samples, an initial extraction step is required to transfer the analyte from the solid matrix into a liquid solvent before proceeding with cleanup and concentration, often also by SPE.
Instrumental Analysis:
Following sample preparation, various chromatographic techniques are utilized for the separation and quantification of this compound.
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the analysis of non-volatile, water-soluble compounds like naphthalene sulfonates. nih.govnih.gov HPLC systems can be coupled with various detectors, such as a Diode-Array Detector (DAD) or a fluorescence detector, the latter being particularly sensitive for aromatic compounds. researchgate.net Ion-pair chromatography, a variant of HPLC, is also well-suited for separating ionic compounds like sulfonates. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a high degree of both selectivity and sensitivity. nih.gov LC-MS allows for the accurate identification and quantification of the target compound based on its mass-to-charge ratio, even in complex environmental samples. eurofins.com
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field and offers another viable method for the analysis of sulfonated aromatic compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While less direct for non-volatile compounds, GC-MS can be used after a derivatization step that converts the non-volatile sulfonate into a more volatile derivative suitable for gas chromatography. nih.gov
The selection of a specific method depends on factors such as the required detection limit, the complexity of the sample matrix, and the available instrumentation. For instance, a method combining SPE with HPLC and fluorescence detection has been shown to achieve method quantification limits for some naphthalene sulfonates in the range of 0.05 to 0.4 µg/L. researchgate.net Another HPLC method reported detection limits in the sub-ppb range for surface water. researchgate.net
Table 1: Trace Analysis Techniques for Naphthalene Sulfonates in Environmental Samples
| Technique | Sample Preparation | Detection Method | Typical Application | Reported Detection/Quantification Limits | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Solid-Phase Extraction (SPE) | Diode-Array Detector (DAD) | Aqueous Samples | Sub-ppb range | researchgate.net |
| HPLC with Fluorescence Detection | Solid-Phase Extraction (SPE) | Fluorescence Detector | Highly saline brines | 0.05 - 0.4 µg/L (for some naphthalene sulfonates) | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Solid-Phase Extraction (SPE) | Mass Spectrometry (MS) | Aqueous and solid samples | High sensitivity and specificity | nih.goveurofins.com |
| Capillary Electrophoresis (CE) | Direct injection or pre-concentration | UV or Mass Spectrometry | Aqueous Samples | N/A | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization and extraction | Mass Spectrometry (MS) | Broad applicability after derivatization | N/A | nih.gov |
Identification and Quantification of Degradation Products and Metabolites
The environmental persistence of this compound is largely determined by its susceptibility to biodegradation. Research on naphthalene sulfonates indicates that these compounds can be broken down by microorganisms. nih.govethz.ch The degradation process for alkylated naphthalene sulfonates like the dibutyl derivative is expected to follow a similar pathway to that of simpler naphthalene sulfonates.
The initial step in the microbial degradation is typically an attack on the aromatic ring system by dioxygenase enzymes . nih.govethz.ch This enzymatic action introduces two hydroxyl groups onto the naphthalene ring that bears the sulfonate group, forming a dihydrodiol intermediate. nih.gov This intermediate is often unstable and undergoes spontaneous elimination of the sulfite (B76179) group (SO₃²⁻) to yield a dihydroxylated naphthalene derivative. nih.gov In the case of this compound, this would likely lead to the formation of a dibutylated 1,2-dihydroxynaphthalene.
Once the sulfonate group is cleaved, the resulting dihydroxynaphthalene compound can enter the well-established metabolic pathways for naphthalene degradation. nih.govethz.ch These pathways further break down the aromatic structure through a series of enzymatic reactions, ultimately leading to simpler organic compounds that can be utilized by microorganisms in their central metabolic cycles. researchgate.net
While specific studies on the complete degradation pathway and all resulting metabolites of this compound are not extensively detailed in publicly available literature, the general pathway for naphthalene sulfonates provides a strong framework for predicting the key degradation products. The butyl side chains would also be subject to microbial degradation, likely through oxidation processes. The complete mineralization of the compound would result in carbon dioxide, water, and inorganic sulfate (B86663).
Table 2: Potential Degradation Products and Metabolites of this compound**
| Compound/Metabolite | Role in Degradation Pathway | Formation Mechanism | Further Degradation | Reference(s) |
| Dibutyl-dihydrodiol-naphthalene sulfonate | Initial intermediate | Enzymatic dihydroxylation of the aromatic ring by dioxygenase. | Unstable; leads to sulfite elimination. | nih.gov |
| Dibutyl-1,2-dihydroxynaphthalene | Key desulfonated intermediate | Spontaneous elimination of the sulfite group from the dihydrodiol intermediate. | Enters the main naphthalene degradation pathway. | nih.gov |
| Sulfite (SO₃²⁻) | Inorganic byproduct | Cleaved from the aromatic ring during the initial degradation step. | Oxidized to sulfate in the environment. | nih.gov |
| Intermediates of Naphthalene Degradation Pathway (e.g., salicylaldehyde, pyruvate) | Downstream metabolites | Enzymatic cleavage and modification of the dihydroxynaphthalene ring structure. | Channeled into the central carbon pathway of microorganisms. | nih.govresearchgate.net |
**It is important to note that the specific isomers and the rate of degradation can be influenced by the positions of the butyl groups on the naphthalene ring and the specific environmental conditions, such as the microbial communities present, temperature, and oxygen availability.
Theoretical and Computational Modeling of Sodium Dibutylnaphthalene 2 Sulphonate Systems
Molecular Dynamics Simulations for Interfacial Behavior
MD simulations can model the adsorption of surfactant molecules at various interfaces, such as air-water, oil-water, and solid-water interfaces. For instance, simulations of anionic surfactants like SDBS at a silica-water interface have shown that the surfactant molecules adsorb onto the surface within a short simulation time. pku.edu.cn This adsorption is driven by interactions between the hydrophobic part of the surfactant and the surface. pku.edu.cn In the case of Sodium Dibutylnaphthalene-2-sulphonate, the bulky dibutylnaphthalene group would be the primary driver for adsorption onto hydrophobic surfaces.
Simulations also reveal the arrangement of surfactant molecules at the interface. At an oil-water interface, studies on mixed anionic/zwitterionic surfactant systems show that the surfactants orient themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase, thereby reducing the interfacial tension. syxbsyjg.com The effectiveness of this process can be quantified by calculating the interface formation energy (IFE). syxbsyjg.com
Table 1: Representative Interfacial Properties from MD Simulations of Anionic Surfactants Note: This data is representative of similar anionic surfactants and not specific to this compound.
| Surfactant System | Interface | Key Finding |
|---|---|---|
| SDS/SB12-3 | Oil-Water | Synergistic effect observed at a 1:1 ratio, with a calculated Interface Formation Energy of -640.959 kJ/mol. syxbsyjg.com |
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution self-assemble into aggregates called micelles. MD simulations can provide a detailed picture of the formation, structure, and dynamics of these micelles. rsc.orgworktribe.com
Simulations starting with randomly placed surfactant molecules show their aggregation into micelles over nanoseconds. nih.gov The dynamics of this process, including the diffusion of individual surfactant molecules, can be tracked. nih.gov The shape and size of the resulting micelles can also be analyzed. For example, MD simulations of SDBS have shown that it forms more spherical micelles compared to SDS. rsc.org The shape of micelles can be influenced by factors such as the surfactant's chemical structure and the presence of salts in the solution. rsc.orgworktribe.com
The structure of the micelle core can also be investigated. Analysis of the end-to-end distances of the hydrophobic chains and their bond conformations can reveal how tightly the core is packed. rsc.org For this compound, the two butyl chains and the naphthalene (B1677914) ring would form a complex, bulky hydrophobic core.
Table 2: Representative Micellar Properties from MD Simulations of Anionic Surfactants Note: This data is representative of similar anionic surfactants and not specific to this compound.
| Surfactant | Micelle Radius (Å) | Shape | Key Finding |
|---|---|---|---|
| SDS | 19.4 | Less Spherical | The hydrophobic core is less tightly packed compared to SDBS. rsc.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and reactivity of molecules. These calculations provide fundamental insights into the properties of this compound at the atomic level.
Quantum chemical calculations can be used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. This information is crucial for understanding how the molecule interacts with its environment. For complex molecules, multiple stable conformations may exist, and these calculations can determine their relative energies.
The thermal stability of a molecule can also be assessed through quantum chemical calculations by determining its enthalpy of formation. mdpi.com While specific calculations for this compound are not publicly available, such studies on other complex organic molecules demonstrate the capability of these methods. mdpi.com
The amphiphilic nature of this compound arises from its distinct hydrophobic and hydrophilic parts. lignincorp.comlignincorp.com The hydrophobic portion consists of the naphthalene core and two butyl groups, while the hydrophilic part is the sulfonate group. lignincorp.comlignincorp.com
Computational Fluid Dynamics for Dispersion and Emulsification Processes
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In the context of this compound, which is used as a dispersant and emulsifier, CFD can model its role in industrial processes. polimi.itunit.no
CFD simulations can be used to model the emulsification process in equipment like static mixers. polimi.it These models can predict the droplet size distribution in an emulsion, which is a critical parameter for the stability and properties of the final product. polimi.it The simulations can incorporate population balance models (PBM) to account for droplet breakage and coalescence. polimi.it
By combining CFD with knowledge of the interfacial properties of this compound (which can be obtained from MD simulations), it is possible to create comprehensive models of dispersion and emulsification processes. These models can be used to optimize process parameters, such as flow rates and mixer design, to achieve the desired product characteristics. While specific CFD studies detailing the use of this compound are not prevalent, the methodologies developed for other surfactant systems are directly applicable. unit.no
Predictive Modeling for Structure-Property Relationships and Performance Optimization
The performance of this compound in its various applications is intrinsically linked to its molecular structure. Predictive modeling, encompassing techniques from quantitative structure-property relationship (QSPR) studies to advanced machine learning algorithms, offers a powerful alternative to purely empirical approaches for understanding and optimizing these relationships. By establishing mathematical correlations between molecular descriptors and macroscopic properties, these models can accelerate the design of novel surfactants with enhanced efficacy.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. For anionic surfactants like this compound, QSPR can predict key performance indicators such as critical micelle concentration (CMC), surface tension at the CMC (γCMC), and hydrophile-lipophile balance (HLB).
The development of a QSPR model typically involves three main stages:
Descriptor Generation: A wide range of numerical values, or descriptors, are calculated from the molecular structure. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies, dipole moment), and geometrical (e.g., molecular surface area). nih.gov
Variable Selection: From the large pool of generated descriptors, a subset that has the most significant impact on the property of interest is selected using statistical methods to avoid overfitting.
Model Building: A mathematical equation is constructed to relate the selected descriptors to the experimental property. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques used for this purpose. rsc.org
For anionic surfactants, studies have shown that descriptors related to the hydrophobic moiety, such as the first-order Kier & Hall molecular connectivity index (related to molecular surface area and volume), are particularly significant. nih.gov Quantum-chemical descriptors, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment (D), and total energy (ET), have also been identified as crucial for accurately predicting properties like the CMC. nih.gov
A generalized QSPR model for the CMC of anionic surfactants might take the form:
log(CMC) = c₀ + c₁(Topological Descriptor) + c₂(Quantum-Chemical Descriptor) + ...
Table 1: Key Molecular Descriptors in Surfactant QSPR Models
| Descriptor Category | Example Descriptors | Relevance to Surfactant Properties |
| Constitutional | Molecular Weight (MW) | Influences diffusion and packing at interfaces. |
| Topological | Kier & Hall Connectivity Index (KH1) | Relates to molecular volume and surface area, affecting hydrophobicity. nih.gov |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Governs intermolecular interactions and reactivity. nih.gov |
| Geometrical | Solvent-Accessible Surface Area (SASA) | Describes the molecular surface available for interaction with the solvent. |
This table is generated based on general principles of QSPR modeling for surfactants.
Molecular Dynamics (MD) and Density Functional Theory (DFT) in Predictive Modeling
Molecular dynamics simulations and Density Functional Theory calculations provide a more fundamental, physics-based approach to predicting surfactant properties.
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of a single surfactant molecule and determine its electronic properties, such as charge distribution, dipole moment, and molecular orbital energies. aljest.net These calculated parameters can then serve as high-quality descriptors for QSPR models. nih.gov For instance, DFT studies on various anionic surfactants have successfully determined structural and energetic parameters that correlate with their reactivity and adsorption behavior. aljest.net
Molecular Dynamics (MD) Simulations: MD simulations model the behavior of a system of molecules (surfactant and solvent) over time. This allows for the direct simulation of processes like micellization and adsorption at interfaces. cdnsciencepub.com While computationally intensive, MD can provide detailed insights into the structure of micelles, the orientation of surfactant molecules at an interface, and the dynamics of their aggregation. cdnsciencepub.com This information is invaluable for understanding the mechanisms behind surfactant performance and can be used to validate or enhance QSPR models. mdpi.com
More recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting surfactant properties. digitellinc.com Models like Graph Neural Networks (GNNs) are particularly well-suited for this task as they can learn directly from the molecular graph structure, bypassing the need for manual descriptor selection. arxiv.org
GNN-based QSPR models have shown excellent performance in predicting properties like CMC and maximum surface excess concentration (Γmax) for diverse sets of surfactants. mdpi.comarxiv.org These models can capture complex, non-linear relationships between the molecular structure and its properties that may be missed by traditional QSPR methods. rsc.orgdigitellinc.com
The predictive power of these models enables the virtual screening of vast chemical spaces. By inputting hypothetical molecular structures into a trained model, it is possible to predict the performance of novel surfactant candidates before they are synthesized. This in-silico design process can significantly reduce the time and cost associated with developing new formulations with optimized properties, such as improved wetting, emulsification, or dispersion, which are key functions of this compound. digitellinc.com
Table 2: Comparison of Predictive Modeling Approaches for Surfactants
| Modeling Technique | Approach | Key Outputs for Surfactants | Advantages | Limitations |
| QSPR | Statistical correlation of molecular descriptors with properties. | CMC, γCMC, HLB, Aggregation Number. nih.govrsc.org | Computationally efficient; good for screening large numbers of molecules. | Relies on existing experimental data; may not capture complex non-linear relationships. |
| DFT | Quantum mechanical calculation of electronic structure. | Optimized geometry, charge distribution, orbital energies, dipole moment. aljest.net | High accuracy for single-molecule properties; provides fundamental electronic insights. | Computationally expensive for large systems; typically performed in vacuum or with implicit solvent models. cdnsciencepub.com |
| MD Simulations | Classical simulation of molecular motion over time. | Micelle structure, aggregation dynamics, interfacial behavior. cdnsciencepub.com | Provides dynamic and mechanistic insights into self-assembly and interfacial phenomena. | Very computationally intensive; results are sensitive to force field parameters. |
| Machine Learning (e.g., GNNs) | Algorithmic learning from molecular data. | CMC, γCMC, Γmax, and other performance properties. mdpi.comarxiv.org | Can learn complex relationships directly from structure; excellent predictive accuracy. digitellinc.com | Requires large, high-quality datasets for training; can be a "black box" making interpretation difficult. |
This table synthesizes information on common predictive modeling techniques applied to surfactants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
